Product packaging for Vinylsulfonic acid(Cat. No.:CAS No. 1184-84-5)

Vinylsulfonic acid

Cat. No.: B074139
CAS No.: 1184-84-5
M. Wt: 108.12 g/mol
InChI Key: NLVXSWCKKBEXTG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Vinylsulfonic Acid Research

The industrial significance of this compound and its derivatives grew following the discovery of key synthesis methods. atamanchemicals.com Early production of this compound was achieved through several routes:

Hydrolysis of Carbyl Sulfate (B86663): A predominant industrial method involves the alkaline hydrolysis of carbyl sulfate (1,3,2-dioxathiolane-2,2-dioxide), which is produced from the addition of sulfur trioxide to ethylene (B1197577). wikipedia.orgwikipedia.orglscollege.ac.in This highly exothermic reaction is typically carried out using a base like calcium hydroxide (B78521) to form the calcium vinyl sulfonate salt. Subsequent acidification with sulfuric acid yields this compound and precipitates calcium sulfate. wikipedia.org

Sulfochlorination of Chloroethane (B1197429): Another established method involves the sulfochlorination of chloroethane with sulfur dioxide and chlorine to produce β-chloroethylsulfonyl chloride. wikipedia.org This intermediate is then dehydrohalogenated to form vinylsulfonyl chloride, which is subsequently hydrolyzed to this compound. wikipedia.org

Dehydration of Isethionic Acid: this compound can also be prepared by the dehydration of isethionic acid using a strong dehydrating agent like phosphorus pentoxide. wikipedia.orgatamanchemicals.com

Early research recognized the tendency of the monomer to discolor and polymerize, which presented challenges for its application. google.com A key development was the finding that distillation in the absence of oxygen could purify the monomer and prevent discoloration, enabling the production of clear, colorless polymers. google.com

The evolution of VSA research has been closely tied to the development of polymer science. Initially, its use was explored for creating ion-exchange resins. kyoto-u.ac.jp Over time, the focus expanded to leveraging its unique properties for more advanced applications. The development of controlled polymerization techniques and methods for copolymerization with other monomers, such as acrylic acid and vinyl acetate, broadened the scope of materials that could be created. atamanchemicals.compsu.edugoogle.com

Significance of this compound in Modern Chemistry and Materials Science

The importance of this compound in contemporary science stems from its role as a functional monomer for synthesizing polymers with specific, desirable properties. Its activated double bond readily participates in polymerization, leading to the formation of polythis compound (PVSA) and various copolymers. wikipedia.orgatamanchemicals.com

Polymer Synthesis and Applications:

Homopolymers and Copolymers: VSA is a crucial monomer for preparing highly acidic and anionic homopolymers and copolymers. wikipedia.orgatamanchemicals.com PVSA, the homopolymer, is a strong polyelectrolyte with high charge density and water solubility. polysciences.comresearchgate.net

Polymer Electrolyte Membranes (PEMs): A significant application of VSA-based polymers is in the fabrication of PEMs for fuel cells. These membranes require high proton conductivity, and the sulfonic acid groups in PVSA provide an excellent medium for ion exchange and proton transport. atamankimya.comatamanchemicals.comresearchgate.net Research has demonstrated that VSA-based terpolymers can act as effective proton exchange materials with enhanced conductivity and stability.

Electronic Materials: In the electronics industry, polymers derived from VSA are used as photoresists in lithographic processes and as dopants or components in conductive polymers for devices like organic light-emitting diodes (OLEDs). atamanchemicals.com

Hydrogels: When copolymerized with monomers like acrylic acid, VSA is used to create pH-sensitive hydrogels. psu.edu These materials can swell or shrink in response to changes in pH, a property that is being explored for applications such as controlled drug delivery systems. psu.edursc.orgnih.gov

Catalysis and Other Applications:

Acid Catalysis: this compound can be grafted onto polymer supports, such as polystyrene, to create highly acidic ion-exchange resins. These functionalized polymers serve as solid acid catalysts for organic reactions like esterification and Friedel-Crafts acylations. wikipedia.orgatamanchemicals.com Polythis compound itself is also explored as a biodegradable and recyclable Brønsted acid catalyst. tandfonline.com

Surfactants and Dispersants: The sodium salt of this compound is used in the synthesis of polymers that act as dispersants and emulsifiers in various industrial applications, including water treatment and coatings. atamanchemicals.compolysciences.comsigmaaldrich.com

The properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₂H₄O₃S
Molecular Weight 108.11 g/mol
Appearance Colorless liquid
Boiling Point ~124-128 °C
Solubility Highly soluble in water

Table based on data from multiple sources. wikipedia.org

Scope and Objectives of Current this compound Research

Current research on this compound is focused on refining its synthesis, expanding its applications through novel polymer architectures, and enhancing material performance for specific technologies.

Key Research Objectives:

Improved Synthesis and Purification: While industrial production methods are established, research continues to seek more efficient, cost-effective, and environmentally benign synthesis routes. google.comatamanchemicals.com A significant objective is the development of industrial-scale methods that yield high-purity VSA with minimal byproducts and waste. google.comatamanchemicals.com For instance, methods using ion-exchange resins for demetallation of vinyl sulfonate salts are being developed to improve yield and purity over traditional acid-based processes. google.com

Advanced Polymer Architectures: A major area of investigation is the design and synthesis of novel copolymers and composite materials. This includes creating interpenetrating polymer networks (IPNs) and semi-IPNs to combine the properties of PVSA with other polymers. rsc.orgsigmaaldrich.com For example, blending polyvinylidene fluoride (B91410) (PVDF) and polyvinylpyrrolidone (B124986) (PVP) with PVSA is being explored to create ionic polymer membranes for energy storage applications like capacitors. researcher.life

Enhanced Performance in Energy Applications: Research aims to optimize VSA-based polymers for fuel cell membranes by improving their proton conductivity, mechanical strength, and long-term stability under operating conditions. researchgate.netresearcher.life This includes incorporating VSA-based polymers into metal-organic frameworks (MOFs) to create materials with super proton-conducting properties. researcher.life

Biomedical and Pharmaceutical Applications: The development of VSA-based hydrogels for biomedical uses is an active field. rsc.org Research is focused on tailoring the swelling behavior and biocompatibility of these hydrogels for applications in wound dressing and as carrier systems for the controlled release of drugs. psu.edursc.org The inherent blood-compatible nature of the sulfonate group is a key advantage being exploited in this area. psu.edursc.org

Environmental and Catalytic Applications: There is ongoing interest in expanding the use of PVSA as a green, recyclable acid catalyst for various organic syntheses. tandfonline.com Additionally, research explores the role of VSA-based polymers in environmental applications, such as in the development of materials for water treatment and the inhibition of mineral scaling. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O3S B074139 Vinylsulfonic acid CAS No. 1184-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenesulfonic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVXSWCKKBEXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26101-52-0, 3039-83-6 (hydrochloride salt)
Record name Poly(vinylsulfonic acid)
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Record name Ethylenesulfonic acid
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DSSTOX Substance ID

DTXSID2047018
Record name Ethenesulfonic acid
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Molecular Weight

108.12 g/mol
Source PubChem
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CAS No.

1184-84-5
Record name Vinylsulfonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylenesulfonic acid
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Record name Vinylsulfonic acid
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Record name Ethylenesulphonic acid
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Record name VINYLSULFONIC ACID
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Synthesis and Preparative Methodologies of Vinylsulfonic Acid

Industrial Production Routes of Vinylsulfonic Acid

The industrial synthesis of this compound is dominated by two main methodologies: the alkaline hydrolysis of carbyl sulfate (B86663) and a multi-step process involving the sulfochlorination of chloroethane (B1197429).

Alkaline Hydrolysis of Carbyl Sulfate with Subsequent Acidification

The most prevalent industrial method for producing this compound involves the alkaline hydrolysis of carbyl sulfate (also known as 1,3,2-dioxathiolane-2,2-dioxide), followed by acidification. wikipedia.orgwikiwand.com This process is favored for its high yield, often exceeding 85%.

The hydrolysis of carbyl sulfate is a notably exothermic reaction, with a significant reaction enthalpy of -1,675 kJ/kg. wikipedia.orgatamanchemicals.comataman-chemicals.comatamanchemicals.com This high exothermicity necessitates precise control over the reaction conditions to prevent undesirable side reactions and ensure the safety of the operation. wikipedia.orgatamanchemicals.comataman-chemicals.com

Strict control of pH and temperature is critical during the hydrolysis of carbyl sulfate. wikipedia.orgatamanchemicals.comataman-chemicals.com The reaction is typically maintained at a pH between 9 and 11 and a temperature below 50°C. google.com Exceeding these parameters can lead to premature polymerization of the this compound product. If temperatures rise above 40°C in the aqueous alkaline medium, the desired product becomes unstable. google.com Conversely, at room temperature or lower, the reaction rate can decrease significantly, sometimes leading to a sudden and explosive reaction that forms polysulfonates and isethionate. google.com

In this process, calcium hydroxide (B78521) is introduced as the hydrolysis medium. wikipedia.orgatamanchemicals.comatamanchemicals.com It reacts with carbyl sulfate to form calcium vinyl sulfonate. atamanchemicals.com The concentration of calcium hydroxide is typically in the range of 3 to 10 mol/l. google.com

The chemical equation for this reaction is: C₃H₆O₄S + Ca(OH)₂ → Ca(CH₂CHSO₃)₂ + 2H₂O

Following the formation of the calcium vinyl sulfonate solution, the mixture is acidified with concentrated sulfuric acid. atamanchemicals.comgoogle.com This step is carried out at a controlled temperature, for instance, between 0 and 8°C, to facilitate the precipitation of calcium sulfate. google.com The acidification process yields this compound and calcium sulfate, which is poorly soluble and can be removed by filtration. wikipedia.orgatamanchemicals.comgoogle.com

The reaction is as follows: Ca(CH₂CHSO₃)₂ + H₂SO₄ → 2CH₂=CHSO₃H + CaSO₄

Sulfochlorination of Chloroethane, Dehydrohalogenation, and Hydrolysis of Sulfonyl Chloride

An alternative, multi-step route for the synthesis of this compound begins with the sulfochlorination of chloroethane. atamanchemicals.comataman-chemicals.com This process involves the following sequence of reactions:

Sulfochlorination: Chloroethane is reacted with sulfur dioxide and chlorine to produce β-chloroethylsulfonyl chloride. ClCH₂CH₃ + SO₂ + Cl₂ → ClCH₂CH₂SO₂Cl + HCl

Dehydrohalogenation: The resulting β-chloroethylsulfonyl chloride undergoes elimination of hydrogen chloride to yield vinylsulfonyl chloride. ClCH₂CH₂SO₂Cl → CH₂=CHSO₂Cl + HCl

Hydrolysis: Finally, the vinylsulfonyl chloride is hydrolyzed to form this compound. CH₂=CHSO₂Cl + H₂O → CH₂=CHSO₃H + HCl

Dehydration of Isethionic Acid with Phosphorus Pentoxide

One established method for preparing this compound is through the dehydration of isethionic acid using a strong dehydrating agent, phosphorus pentoxide (P₂O₅). nih.govfishersci.fifishersci.ca This reaction is typically carried out under vacuum at elevated temperatures.

The process involves heating a mixture of isethionic acid and phosphorus pentoxide, which induces an elimination reaction to form the vinyl group. nih.gov The reaction conditions generally require temperatures in the range of 180–200°C and a reduced pressure of 5–10 mmHg. nih.gov These conditions are selected to favor the elimination reaction over potential side reactions like the degradation of the sulfonic acid group. nih.gov However, this method can be associated with low yields; one study reported a yield as low as 18%. wikipedia.org The resulting product from this pathway typically has a purity of around 70–75% and necessitates further purification, usually by distillation, to isolate the monomeric this compound. nih.gov

Laboratory-Scale Synthesis Techniques for this compound

Several synthetic routes to this compound have been developed, each with distinct characteristics regarding reagents, reaction conditions, and efficiency.

Comparative Analysis of Different Synthetic Pathways

In a laboratory setting, this compound can be synthesized through various methods, including the alkaline hydrolysis of carbyl sulfate, the dehydration of isethionic acid, and the sulfochlorination of chloroethane. A comparative analysis of these methods reveals significant differences in yield and purity. nih.gov

The alkaline hydrolysis of carbyl sulfate is a prominent industrial method that proceeds in two stages: hydrolysis with a base like calcium hydroxide followed by acidification with sulfuric acid. nih.govfishersci.ca This method can achieve yields of approximately 85% with a purity of 90–95%. nih.gov Another route starts with the sulfochlorination of chloroethane, which involves reacting it with sulfur dioxide and chlorine, followed by dehydrohalogenation and hydrolysis. This pathway typically results in lower yields, around 65%. nih.gov The dehydration of isethionic acid, as previously discussed, offers a more direct route but generally provides a lower purity of 70-75% and a yield of about 70%. nih.gov

A separate study comparing various laboratory methods concluded that a pathway involving the reaction of sulfur trioxide with absolute alcohol followed by further steps was the most profitable for laboratory-scale synthesis, achieving a 65% yield. wikipedia.org

Table 1: Comparative Analysis of this compound Synthesis Methods

Method Reagents Conditions Yield (%) Purity (%)
Alkaline Hydrolysis Carbyl sulfate, Ca(OH)₂, H₂SO₄ 50°C, pH 9–10 85 90–95
Isethionic Acid Dehydration Isethionic Acid, P₄O₁₀ 180–200°C, 5–10 mmHg 70 70–75
Sulfochlorination C₂H₅Cl, SO₂, Cl₂ 80–100°C, Cl₂ excess 65 N/A
Method C (from study) SO₃, Absolute Alcohol, etc. 0-50°C 65 N/A

Data sourced from multiple research findings. nih.govwikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the synthesis starting from vinyl sulfonate salts, the efficiency of the demetallation step is a key parameter. wikipedia.org For instance, when using a strongly acidic ion exchange resin to convert sodium vinyl sulfonate to this compound, achieving a high demetallation rate is critical. It has been found that a demetallation rate of 95% or greater significantly reduces gas generation during subsequent distillation and increases the recovery rate. wikipedia.orgwikipedia.org Rates of 97% and even 99% are considered more preferable for enhancing the distillation recovery. wikipedia.org

For the alkaline hydrolysis of carbyl sulfate, careful control of temperature and pH is necessary to prevent premature polymerization of the this compound product. Maintaining the reaction temperature below 50°C and the pH between 9 and 10 during the hydrolysis step is recommended to achieve higher purity. nih.gov

Purification Strategies for this compound

Crude this compound, regardless of the synthetic pathway, often contains impurities and residual starting materials that necessitate purification, primarily through distillation.

Distillation Methods for Monomeric this compound

Distillation is the primary method for purifying monomeric this compound. However, the compound's tendency to discolor and polymerize at elevated temperatures presents challenges. wikipedia.org To obtain a colorless monomer, it is essential to perform the distillation in the absence of oxygen. wikipedia.org This can be achieved by flushing the distillation apparatus with an inert gas like oxygen-free nitrogen before evacuating the system. wikipedia.org

Both batch distillation and continuous distillation methods are employed. Continuous distillation using a thin-film evaporator under reduced pressure has been shown to be an effective and stable method for purification. wikipedia.orgwikipedia.org This technique allows for distillation at temperatures between 160-200°C with high recovery rates of approximately 96%. wikipedia.orgwikipedia.org The resulting this compound is typically light yellow and shows good color stability over time. wikipedia.orgwikipedia.org In contrast, batch distillations can sometimes be less stable, with significant variations in pressure, leading to lower recovery rates and a darker, less pure product. wikipedia.orgwikipedia.org

To mitigate decomposition and polymerization, distillation of this compound is conducted under low pressure (vacuum). wikipedia.org Operating at reduced pressures allows the boiling point of the acid to be significantly lowered.

Thin-film distillation is typically performed at pressures ranging from approximately 30 to 400 Pa, with a preferred range of 30 to 200 Pa for better control over the process. wikipedia.org Specific examples from literature demonstrate successful distillations at pressures such as 70 Pa and 150 Pa. wikipedia.orgwikipedia.org Other laboratory-scale distillations have been reported at pressures of 1.5 mmHg (approximately 200 Pa) and 5 mmHg (approximately 667 Pa). wikipedia.org These low-pressure conditions are critical for isolating a high-purity monomeric this compound. wikipedia.org

Table 2: Reported Low-Pressure Distillation Conditions

Distillation Method Pressure Temperature (°C) Recovery Rate (%) Observations
Continuous Thin-Film Evaporation 70 Pa 160-200 ~96 Stable operation, no sulfurous gas smell, light yellow product. wikipedia.orgwikipedia.org
Batch Distillation 150 Pa N/A 94 Slight sulfurous gas smell, product colored with time. wikipedia.orgwikipedia.org
Batch Distillation (Comparative) 500-1000 Pa N/A 82 Unstable pressure, deep dark purple product. wikipedia.orgwikipedia.org
Batch Distillation (Comparative) ~600 Pa N/A 78 Strong sulfurous gas smell, product colored with time. wikipedia.org
Laboratory Distillation 1.5 mmHg (~200 Pa) 127-132 N/A Transparent and colorless product collected. wikipedia.org

Data compiled from various patents and research articles.

Role of Oxygen Exclusion During Distillation

The purification of this compound and its derivatives, such as esters, amides, and acid halides, is significantly impacted by the presence of oxygen. google.com Exposure to oxygen, particularly at elevated temperatures, can introduce impurities that lead to discoloration of the monomer. google.com This discoloration can subsequently affect the color of the resulting polymers. google.com

To obtain colorless monomers, it is crucial to distill them in an oxygen-free environment. google.com This is typically achieved by flushing the distillation apparatus with an inert gas, such as oxygen-free nitrogen, and then evacuating the system. google.comgoogle.com The distillation is conducted under low pressure, often a few millimeters of mercury. google.com Maintaining an oxygen-free atmosphere is also essential during the subsequent polymerization of the purified monomers to produce colorless polymers. google.comgoogle.com

One documented example of this process involved charging an HCl-free aqueous solution of this compound into a sealed distillation apparatus. google.com The system was evacuated, flushed with oxygen-free nitrogen, and then re-evacuated. google.com The initial distillation at atmospheric pressure removed the water. As the water was removed, the pressure was gradually decreased. google.com The final distillation of the this compound was performed at a pressure of a few millimeters of mercury, resulting in a completely colorless liquid. google.com In contrast, when a similar distillation was performed in an apparatus with ground glass joints where air could enter, the hot vapor of the this compound came into contact with oxygen, causing red streaks to appear and the distillate to become pink. google.com

Metal Removal Treatments of Vinyl Sulfonate Salts

A key step in the production of high-purity this compound is the removal of metal ions from vinyl sulfonate salts, a process known as demetallation. google.comgoogle.com This process converts the vinyl sulfonate salt into this compound by exchanging the metal cation for a hydrogen ion. google.comgoogle.com Various vinyl sulfonate salts can be used as starting materials, including sodium, potassium, and lithium salts, with sodium vinyl sulfonate being particularly common. google.comatamanchemicals.com The starting material may also be a composition containing other salts like isethionic acid salt and bis(sulfoethyl) ether salt. google.comatamanchemicals.com

Application of Strongly Acidic Ion-Exchange Resins

Strongly acidic ion-exchange resins are highly effective for the demetallation of vinyl sulfonate salts. google.comgoogle.com This method offers several advantages, including the ability to achieve a high rate of metal removal, suppression of compound decomposition, and an increased yield of high-quality, less colored this compound. google.comgoogle.com The use of these resins allows for an efficient single-step demetallation process. google.comgoogle.com

The process typically involves bringing an aqueous solution of the vinyl sulfonate salt into contact with the strongly acidic ion-exchange resin. google.com A common method is to pass the solution through a column packed with the resin. google.com Examples of strongly acidic cation exchangers used for this purpose include Amberlite IR-120 and Dowex Monosphere 650C. These resins typically feature sulfonic acid functional groups. wikipedia.orgalibaba.com

Quantitative Assessment of Demetallation Rate

The efficiency of the demetallation process is quantified by the demetallation rate. This rate is a critical parameter that influences the subsequent purification steps and the final product quality. google.comgoogleapis.com The demetallation rate is calculated using the following formula:

Demetallation Rate (%) = [(Acid value after demetallation) / (Acid value before demetallation)] × 100 google.comgoogle.com

A high demetallation rate is crucial for minimizing decomposition of the compound and reducing gas generation during subsequent distillation. google.comgoogle.com A demetallation rate of not less than 95% is preferred, with rates of 97% or higher being more preferable, and 99% or greater being most desirable. google.comgoogle.comgoogleapis.com Achieving a demetallation rate of 95% or more significantly reduces decomposition and allows for the use of thin-film distillation for purification, leading to a high recovery rate and a high-quality, less colored product. atamanchemicals.comgoogleapis.com For instance, using a strongly acidic ion-exchange resin can achieve a sodium removal efficiency of over 99%.

Thin-Film Distillation for Product Purification

Following demetallation, thin-film distillation is a preferred method for purifying the resulting this compound. google.comgoogle.com This technique is particularly effective when the preceding demetallation has been carried out at a rate of 95% or greater, especially when using a strongly acidic ion-exchange resin. google.comgoogle.comgoogleapis.com Under these conditions, decomposition of the compound during distillation is minimized, leading to an increased recovery rate. google.comgoogle.com

Thin-film distillation of a product with a high demetallation rate also results in reduced gas generation and a more stable degree of decompression, making continuous and large-volume distillation feasible. google.comgoogle.com The resulting this compound is of high quality and is often almost colorless. google.com Furthermore, the residue from the distillation is a fluid rather than a high-viscosity solid, which simplifies the cleaning of the equipment. google.com

Any publicly known evaporator can be used for thin-film distillation, though an evaporator with parts made of tantalum that come into contact with the this compound is preferable due to its corrosion resistance. google.comatamanchemicals.com The distillation can be performed continuously. For example, a this compound composition was continuously fed into a thin-film evaporator at a temperature range of 160-200°C and a pressure of 70 Pa, resulting in a stable operation with a recovery rate of about 96%. atamanchemicals.com The resulting product was light yellow and showed no color change even after six months. atamanchemicals.com

Control of Impurities and Stabilization of this compound

The control of impurities is essential for producing high-quality this compound, particularly for applications in the electronics industry. google.com Impurities can arise from the manufacturing process and from the degradation of the product over time. google.com

A key strategy for producing high-purity this compound involves a combination of demetallation using a strongly acidic ion-exchange resin followed by thin-film distillation. google.com This process is effective in producing this compound with a high double bond content (not less than 95% by weight) and very low levels of metal impurities, such as sodium (not more than 1 ppm or even 100 ppb) and other metals like alkaline earth and first transition metals (not more than 1 ppm or 100 ppb). google.com

Stabilization of this compound is also important due to its reactivity. The compound is sensitive to light and incompatible with strong oxidizing agents. atamanchemicals.comatamanchemicals.com Proper storage involves keeping the container tightly closed in a dry and well-ventilated place. atamanchemicals.comatamanchemicals.com For some applications, stabilizers such as MEHQ (Monomethyl ether of hydroquinone) may be added, although this requires additional purification steps like decolorization with activated carbon and vacuum distillation to achieve the high purity needed for certain uses, such as in electronic materials. ataman-chemicals.com

Polymerization and Copolymerization of Vinylsulfonic Acid

Homopolymerization of Vinylsulfonic Acid

The conversion of this compound into its homopolymer, poly(this compound) (PVSA), is a significant process for producing highly acidic and ion-conductive polymers. atamanchemicals.comatamanchemicals.com This process is typically achieved through free-radical polymerization.

The free-radical polymerization of VSA involves the initiation, propagation, and termination steps characteristic of this type of polymerization. The process is notable for its non-ideal kinetics, which can be observed even at low monomer conversions. dntb.gov.ua

Kinetic studies of the radical polymerization of VSA have revealed complex behaviors. The initial rate of polymerization is directly proportional to the first power of the monomer concentration and to the square root of the initiator concentration. researchgate.net However, the polymerization exhibits non-ideal kinetics from early stages, and at certain monomer concentrations and conversions, a phenomenon known as autoacceleration occurs. dntb.gov.ua This acceleration is attributed to changes in the ionic strength of the polymerization medium as monomer molecules are incorporated into the growing polyelectrolyte chains. dntb.gov.ua The high charge density of the resulting poly(this compound) leads to the condensation of counterions, which in turn alters the hydrodynamic and excluded volume of the polymer molecules, impacting the reaction kinetics. dntb.gov.ua

The molecular weight of the resulting poly(this compound) is inversely related to the concentration of the radical initiator. atamanchemicals.comresearchgate.netatamanchemicals.com Higher initiator concentrations lead to a greater number of initiated polymer chains, resulting in shorter chains and thus a lower average molecular weight. Conversely, decreasing the initiator concentration allows for the formation of higher molecular weight PVSA. atamanchemicals.comresearchgate.netatamanchemicals.com By carefully adjusting the initiator concentration, along with other parameters like monomer concentration and polymerization temperature, the molecular weight of the resulting polymer can be controlled. google.com For instance, a poly(this compound) with a molecular weight of 4.0 x 10⁴ g/mol has been synthesized by optimizing these conditions. atamanchemicals.comresearchgate.netatamanchemicals.com

The use of chain transfer agents, such as hypophosphorous acid, can also be employed to regulate the molecular weight of the polymer during polymerization. googleapis.com

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying radical polymerization systems. In the case of this compound polymerization, ESR analysis of the reaction mixture has shown a strong signal that is characteristic of the propagating carbon radical of VSA. atamanchemicals.comresearchgate.netatamanchemicals.com This direct observation confirms the presence and nature of the radical species driving the polymerization process. The ability to detect and identify these transient radical intermediates provides valuable insight into the polymerization mechanism.

The pH of the polymerization medium has a significant impact on the conversion of this compound and the stability of the reaction. Studies have shown that the polymerization of VSA is most efficient in acidic media, leading to maximum conversion. researchgate.netresearchgate.net As the pH increases towards basic conditions, the conversion rate decreases significantly. researchgate.netresearchgate.net This pH dependence is attributed to the ionization state of the sulfonic acid groups.

In one study, this compound was polymerized at various pH values using 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025) as the initiator. The highest gravimetric conversions were achieved in acidic environments, while the lowest were observed in basic media. researchgate.netresearchgate.net The stability of the polymerization reaction is also influenced by pH. While the reaction proceeds effectively in acidic conditions, moving towards neutral or alkaline pH can affect the stability of the system. researchgate.net

Table 1: Effect of pH on the Conversion of this compound

pHConversion (%)
AcidicMaximum
BasicMinimum

This table illustrates the general trend observed in the polymerization of this compound, where conversion is favored in acidic conditions. researchgate.netresearchgate.net

Determining the molecular weight of poly(this compound) is crucial for understanding its properties and potential applications. Several techniques are employed for this purpose.

Size-exclusion chromatography (SEC) is a common method for determining the molecular weight and molecular weight distribution of polymers. epa.govresearchgate.net For PVSA, a TSK-GEL G2500PWxl SEC column with a mobile phase of 20 mM formic acid can be used. epa.gov The low pH of the mobile phase helps to suppress ionic exclusion effects that can occur with charged polymers like PVSA. epa.gov SEC has been used to separate PVSA from other components and to quantify its concentration. epa.govresearchgate.net It is also noted that PVSA with a molecular weight of 2 to 5 kDa can be effectively separated from nucleic acids by alcohol precipitation. nih.gov

Other methods for molecular weight determination include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) spectroscopy and ¹H-NMR spectroscopy. researchgate.netresearchgate.net In one study, MALDI-TOF spectroscopy determined the molecular weight of two PVSA homopolymers to be 2300 g/mol . researchgate.net Another investigation using ¹H-NMR spectroscopy found a molecular weight of approximately 6000 g/mol for poly(this compound sodium salt). researchgate.netresearchgate.net The weight average molecular weight of PVSA can be controlled within a range of 10,000 to 800,000 by adjusting polymerization conditions. google.com

Molecular Weight Determination of Poly(this compound)

Copolymerization of this compound

This compound (VSA) can be copolymerized with acrylonitrile (B1666552) (AN) to produce copolymers with modified properties. kyoto-u.ac.jp The incorporation of VSA into the polyacrylonitrile (B21495) chain introduces sulfonic acid groups, which can enhance properties such as dyeability and thermal stability. kyoto-u.ac.jpgoogle.com The copolymerization is typically carried out via free radical polymerization in an aqueous medium or in solution, using initiators like potassium persulfate and sodium bisulfite. kyoto-u.ac.jpresearchgate.net

The process involves combining VSA and AN monomers, often in an aqueous solution, and initiating the polymerization reaction. kyoto-u.ac.jpresearchgate.net The resulting copolymer's composition and properties are influenced by the initial monomer feed ratio and the reaction conditions. researchgate.netrsc.org

Monomer reactivity ratios (MRR) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same and the other monomer. For the copolymerization of acrylonitrile (AN) and this compound (VSA), the reactivity ratios indicate the tendency of each monomer to add to a growing polymer chain.

The Fineman-Ross method is a graphical technique used to determine these ratios. kyoto-u.ac.jppjsir.org For the AN-VSA system, the monomer reactivity ratios have been determined as r₁ = 1.5 (for AN) and r₂ = 0.15 (for VSA). kyoto-u.ac.jp

These values signify that a growing polymer chain ending in an acrylonitrile radical is 1.5 times more likely to add another acrylonitrile monomer than a this compound monomer. Conversely, a growing chain ending in a this compound radical is 0.15 times as likely to add another this compound monomer as it is to add an acrylonitrile monomer. The product of the reactivity ratios (r₁ * r₂) for this system is 0.225, which suggests a tendency towards the formation of a random copolymer, with a slight inclination for acrylonitrile to form blocks.

Monomer Reactivity Ratios for Acrylonitrile (AN) and this compound (VSA) Copolymerization
Monomer (M₁)Monomer (M₂)r₁r₂Method of Determination
Acrylonitrile (AN)This compound (VSA)1.50.15Fineman-Ross

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios in copolymerization. stanford.edu It assigns a 'Q' value, representing the general reactivity of a monomer due to resonance stabilization, and an 'e' value, representing the polarity of the monomer's double bond.

From the experimentally determined monomer reactivity ratios for the copolymerization of acrylonitrile and this compound, the Q and e values for this compound have been estimated. kyoto-u.ac.jp The calculated values are Q = 0.09 and e = +1.3. kyoto-u.ac.jp

The low Q value for this compound suggests a low resonance stabilization of its radical, indicating lower reactivity in polymerization compared to monomers with higher Q values. The positive 'e' value indicates that the vinyl group in this compound is electron-deficient, which is consistent with the electron-withdrawing nature of the sulfonic acid group.

Alfrey-Price Q and e Values for this compound
MonomerQ Valuee Value
This compound0.09+1.3

The yield and structure of acrylonitrile-vinylsulfonic acid copolymers are significantly influenced by reaction parameters such as pH, temperature, and initiator concentration. researchgate.netscholarsportal.info

Influence of Temperature: Temperature affects the rate of polymerization and can influence the molecular weight of the resulting copolymer. In the copolymerization of acrylonitrile and this compound, the reaction is often conducted at temperatures ranging from 30°C to 50°C. rasayanjournal.co.in The reaction is exothermic, and the temperature of the mixture can rise to around 60°C due to the heat released during polymerization. rasayanjournal.co.in Higher temperatures generally lead to an increased rate of initiation and propagation, which can affect the copolymer yield. researchgate.net

Influence of Initiator Concentration: The concentration of the initiator system, such as potassium persulfate and sodium bisulfite, directly impacts the rate of polymerization and the molecular weight of the copolymer. researchgate.net An increase in the initiator concentration generally leads to a higher number of initiated polymer chains, which can result in a faster reaction rate. diva-portal.org However, a very high initiator concentration can lead to faster termination reactions, resulting in a higher number of shorter polymer chains. diva-portal.org The concentration of the initiator is a key parameter to control for achieving the desired copolymer yield and molecular weight. researchgate.net

Copolymers with Acrylic Acid (AA)

Copolymers of this compound (VSA) and acrylic acid (AA) have been synthesized to create materials with tailored properties, particularly for applications requiring pH sensitivity. These copolymers are often prepared as hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.

Synthesis via Free Radical Polymerization

The synthesis of poly(acrylic-co-vinylsulfonic) acid, often denoted as poly(AA-co-VSA), is commonly achieved through free-radical polymerization. atamanchemicals.comsciencegate.app This method involves the use of a monomer (acrylic acid), a polymer or comonomer (polythis compound or this compound), a cross-linking agent, and a polymerization initiator. atamanchemicals.comsciencegate.app

In a typical synthesis, acrylic acid (AA) and the sodium salt of this compound (VSA) are used as the primary monomers. atamanchemicals.comnih.gov Ethylene (B1197577) glycol dimethacrylate (EGDMA) often serves as the cross-linker, which creates the hydrogel's network structure, and benzoyl peroxide (BPO) can be used as the free-radical initiator. atamanchemicals.comsciencegate.appnih.gov The polymerization is generally carried out in an aqueous solution. researchgate.net The process begins by dissolving the VSA salt in water. atamanchemicals.com Separately, the cross-linker (EGDMA) and initiator (BPO) are dissolved in the acrylic acid monomer. atamanchemicals.com The two solutions are then mixed, and the final weight is adjusted with water. atamanchemicals.com This reaction mixture is then typically poured into molds, such as glass tubes, and the polymerization is initiated, often by heating, to form the cross-linked hydrogel. atamanchemicals.comnih.gov The resulting hydrogel can also be synthesized using gamma irradiation without the need for an external crosslinker. rcsi.science

The composition of the hydrogels can be varied by changing the relative amounts of AA, VSA, and the cross-linker to control the final properties of the material. atamanchemicals.comsciencegate.app

Table 1: Typical Components for the Free Radical Polymerization of Poly(AA-co-VSA) Hydrogels

ComponentRoleChemical Name
AAMonomerAcrylic acid
VSAComonomerThis compound (as sodium salt)
EGDMACross-linkerEthylene glycol dimethacrylate
BPOInitiatorBenzoyl peroxide
WaterSolventDihydrogen monoxide

This table summarizes the common roles of the chemical components used in the synthesis of poly(acrylic-co-vinylsulfonic) acid hydrogels via free radical polymerization.

Structural Characterization of Poly(acrylic-co-vinylsulfonic) Acid

The structure of poly(AA-co-VSA) copolymers and hydrogels is confirmed using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is a key method used to verify the formation of the copolymer network. atamanchemicals.com The FTIR spectra would confirm the presence of characteristic functional groups from both acrylic acid (carboxylic acid groups, -COOH) and this compound (sulfonic acid groups, -SO₃H). nih.gov

Further characterization can be performed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal properties of the hydrogel network. atamanchemicals.com X-ray diffraction (XRD) may be used to study the morphology and crystallinity of the polymer. nih.gov For water-soluble copolymers, ¹H-NMR spectroscopy is used to characterize the structure, and the copolymer composition can be determined by methods such as sulfur content analysis or potentiometric titration. rcsi.science

pH-Sensitive Swelling Behavior of Hydrogels

A significant property of poly(AA-co-VSA) hydrogels is their pH-sensitive swelling behavior. atamanchemicals.comsciencegate.app These hydrogels exhibit low swelling at acidic pH levels and a significantly higher degree of swelling as the pH of the surrounding medium increases. atamanchemicals.comnih.gov

This behavior is attributed to the ionization of the pendant acidic groups on the polymer chains. Acrylic acid contains carboxylic acid (-COOH) groups, while this compound contributes sulfonic acid (-SO₃H) groups. nih.gov At low pH, these groups are protonated and less ionized. As the pH rises above their respective pKa values, these groups deprotonate to form carboxylate (COO⁻) and sulfonate (SO₃⁻) ions. atamanchemicals.comnih.gov The resulting negative charges along the polymer backbone lead to strong electrostatic repulsion between the chains. atamanchemicals.com This repulsion forces the polymer network to expand, allowing it to absorb a greater amount of water and thus swell. atamanchemicals.com The presence of both carboxylic and sulfonic acid groups results in a hydrogel with high swelling capacity. atamanchemicals.com

The degree of swelling can be controlled by the composition of the hydrogel. For instance, increasing the concentration of acrylic acid or the cross-linker (EGDMA) tends to reduce swelling, while a higher content of polythis compound can lead to increased swelling. sciencegate.app

Table 2: Swelling Behavior of Poly(AA-co-VSA) Hydrogels at Different pH Values

pH of MediumSwelling BehaviorDominant Ionic State
Low (e.g., pH 1.2)Low Swelling-COOH, -SO₃H (protonated)
High (e.g., pH > 7)High Swelling-COO⁻, -SO₃⁻ (deprotonated)

This table illustrates the pH-dependent swelling characteristics of poly(acrylic-co-vinylsulfonic) acid hydrogels, driven by the ionization of acidic functional groups.

Copolymers with 1-Vinyl-1,2,4-Triazole (B1205247)

Functional, water-soluble copolymers have been synthesized by combining this compound with 1-vinyl-1,2,4-triazole, creating materials with notable thermal stability.

Free-Radical Copolymerization Synthesis

New water-soluble copolymers of varying compositions have been synthesized through the free-radical copolymerization of 1-vinyl-1,2,4-triazole and the sodium salt of this compound. atamanchemicals.comresearchgate.net This reaction can be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) using an initiator such as azobisisobutyronitrile (AIBN). nih.govsemanticscholar.org In a specific example, the copolymerization was conducted with a 50:50 molar ratio of the starting monomers at 70°C for 24 hours. nih.gov The resulting copolymer, poly(VT-co-Na-VSA), was characterized by various methods, including FTIR and ¹H NMR spectroscopy, to confirm its structure and composition. atamanchemicals.comnih.govresearchgate.net Studies have indicated that 1-vinyl-1,2,4-triazole exhibits higher reactivity in this copolymerization reaction than the sodium vinylsulfonate. atamanchemicals.comresearchgate.net

Thermal Stability of Copolymers

The thermal properties of copolymers of 1-vinyl-1,2,4-triazole and this compound have been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). atamanchemicals.comresearchgate.net These analyses show that the resulting copolymers are thermally stable when heated up to 260°C. atamanchemicals.comresearchgate.netresearchgate.net Polymers and copolymers containing 1-vinyl-1,2,4-triazole are generally noted for their high thermal stability, with degradation often beginning around 300–350°C. nih.gov This makes them suitable for applications where thermal resistance is a required characteristic.

This compound (VSA) is a highly reactive organosulfur compound and the simplest unsaturated sulfonic acid. wikipedia.orgatamanchemicals.com Its carbon-carbon double bond readily participates in polymerization reactions, leading to the formation of polythis compound (PVSA), and can be copolymerized with various other monomers. wikipedia.orgatamanchemicals.com This reactivity makes it a valuable component in the synthesis of functional polymers with applications in diverse fields. atamanchemicals.com

Reactivity Comparison with Sodium Vinylsulfonate

When comparing the reactivity of this compound with its sodium salt, sodium vinylsulfonate (SVS), studies have indicated that the polymerization tendency of this compound is lower than that of sodium vinylsulfonate. kyoto-u.ac.jp This difference in reactivity can be attributed to the different electronic and steric effects of the sulfonic acid group versus the sulfonate salt group. For applications where the strong acidic functionality is not a primary requirement, the more user-friendly alkaline aqueous solution of sodium vinylsulfonate, which is a direct product of carbyl sulfate (B86663) hydrolysis, is often preferred. atamanchemicals.com

Graft Copolymerization with Natural Polymers

Graft copolymerization is a technique used to modify the properties of natural polymers by attaching synthetic polymer chains to their backbone. amazon.com this compound has been successfully grafted onto various natural polymers to enhance their properties and create materials with new functionalities. amazon.comlap-publishing.com

Researchers have developed hydrogels by grafting poly(this compound) onto sterculia gum, a natural polysaccharide. researchgate.netrsc.org These hydrogels form a network structure and have been investigated for biomedical applications. researchgate.net

Synthesis and Characterization: The synthesis involves the grafting of poly(this compound) and, in some cases, poly(vinyl pyrrolidone), onto the sterculia gum backbone to form a semi-interpenetrating polymer network (semi-IPN). researchgate.netrsc.org Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) confirm the polymerization, with specific bands indicating the presence of the sulfonic acid group. researchgate.netrsc.org

Properties and Research Findings: These hydrogels exhibit biocompatibility and mucoadhesive properties. researchgate.netrsc.org The mesh size of the hydrogel network has been shown to increase with a change in pH from acidic to neutral conditions. researchgate.net They have also demonstrated antioxidant and antimicrobial properties, making them promising candidates for wound dressings and drug delivery systems. researchgate.netrsc.org

PropertyFinding
Hemolytic Potential3.848 ± 1.00 % researchgate.net
Mucoadhesive Detachment Force92.00 ± 17.00 mN researchgate.net
Swelling in Colonic Simulated Fluid13.13 ± 0.49 g/g researchgate.net
Porosity34.00 ± 4.68% researchgate.net
Antioxidant Activity38.44 ± 2.88 % researchgate.net

Table based on data from a study on poly(vinyl sulfonic acid)-sterculia gum network hydrogels. researchgate.net

The graft copolymerization of this compound onto κ-carrageenan, a polysaccharide extracted from red seaweeds, has been successfully achieved. researchgate.netnih.govsigmaaldrich.cn

Synthesis and Characterization: The synthesis is typically carried out in a nitrogen atmosphere using a redox system, such as potassium peroxymonosulfate (B1194676) and malonic acid. nih.gov The effects of various reaction parameters, including the concentrations of the monomer, initiator, acid, and κ-carrageenan, as well as time and temperature, have been studied to optimize the grafting process. nih.gov The resulting graft copolymer is characterized using techniques like FTIR and thermogravimetric analysis. nih.gov

Research Implications: These graft copolymers have shown potential in applications such as the treatment of coal mine wastewater due to their flocculation properties for both coking and non-coking coals. nih.gov The water-swelling capacity of the graft copolymer is also a significant property that is investigated. nih.gov

Other Significant Copolymers and their Research Implications

Copolymers of polyethyleneglycol methacrylate (B99206) and this compound have been synthesized and studied for their effects on industrial processes. iucr.orgyildiz.edu.tr

Research Focus: A key area of research for these copolymers is their role as additives in controlling the crystallization of mineral scales, such as calcium oxalate (B1200264). iucr.orgyildiz.edu.tr The formation of such scales is a significant issue in industrial settings like heat exchangers, as it reduces efficiency. iucr.org

Findings: Studies have shown that both this compound homopolymers and polyethyleneglycol methacrylate-co-vinylsulfonic acid graft copolymers can modify the size and morphology of calcium oxalate crystals. iucr.org The effectiveness of these polymers as inhibitors of crystal growth is dependent on their architecture and the concentration of sulfonic acid groups. iucr.orgyildiz.edu.tryildiz.edu.tr

While direct research on copolymers of allylamine (B125299) hydrochloride and vinyl sulfonic acid is not extensively detailed in the provided context, the individual components are well-known in polymer chemistry. Poly(allylamine hydrochloride) is utilized in the film and polymer industries and for applications like cell encapsulation and the creation of antireflective coatings. fishersci.no Given the reactive nature of both this compound and allylamine, their copolymerization could lead to the development of novel polyelectrolytes with a range of potential applications.

Other Significant Copolymers and their Research Implications

Controlled Polymerization Techniques

Controlled polymerization techniques have been explored to synthesize poly(this compound) and its salts with predetermined molecular weights and narrow molecular weight distributions (polydispersity). Among these, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a significant method.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Sodium Salt

The direct polymerization of this compound sodium salt (VS) via RAFT presents challenges due to the monomer's nature as a "less activated" monomer. nih.gov Consequently, the selection of an appropriate chain transfer agent (CTA) is crucial for achieving controlled polymerization. Xanthate or dithiocarbonate-functionalized CTAs have been found to be more effective for this class of monomers. nih.govrsc.org

In a notable study, a xanthate-functionalized CTA, 2-(((ethoxycarbonothioyl)thio)propanoic acid), was synthesized and utilized for the RAFT polymerization of VS. nih.gov The polymerizations were conducted using varying initial feed ratios of monomer to CTA to initiator ([VS]:[CTA]:[V501]), allowing for the synthesis of poly(sodium vinyl sulfonate) (pVS) with a range of molecular weights. nih.gov The initiator used in this system was 4,4'-azobis(4-cyanovaleric acid) (V501). nih.govescholarship.org The reactions were typically performed in a solvent mixture of water and dimethylformamide (DMF) using standard Schlenk techniques to ensure an oxygen-free environment. nih.gov

The controlled nature of the polymerization was evidenced by the ability to produce polymers with different molecular weights by adjusting the monomer-to-CTA ratio. nih.gov This approach successfully yielded pVS polymers with molecular weights ranging from 6.6 kDa to 80.3 kDa. nih.gov

Table 1: RAFT Polymerization of this compound Sodium Salt (VS) with Different Feed Ratios nih.gov

[VS]:[CTA]:[V501] RatioResulting Polymer Molecular Weight (kDa)
40:2:16.6
80:2:118.2
160:2:135.1
320:2:168.9
500:2:180.3

This table illustrates the relationship between the initial reactant ratios and the resulting polymer size, a key indicator of a controlled polymerization process.

An alternative approach to obtaining well-defined poly(this compound) involves the RAFT polymerization of protected vinyl sulfonate ester monomers, followed by a deprotection step. acs.org For instance, vinyl sulfonate esters like neopentyl ethenesulfonate (B8298466) (NES) have been successfully polymerized using xanthate-type CTAs, yielding polymers with low polydispersities. acs.orgacs.org The subsequent deprotection of the neopentyl group from the poly(NES) results in water-soluble poly(lithium vinyl sulfonate). acs.org This indirect method provides another pathway to controlled poly(this compound) structures.

End-Functionalized Polymers with Narrow Molecular Weight Distribution

A primary motivation for employing controlled polymerization techniques like RAFT is the ability to produce end-functionalized polymers with narrow molecular weight distributions. escholarship.orgrsc.org The RAFT process inherently leaves a thiocarbonylthio group at the chain end, which can be further modified or removed to install a desired functional group. rsc.org This allows for the precise design of polymers with specific functionalities at their termini. rsc.org

The synthesis of end-functionalized pVS is desirable for applications such as creating polymer-protein conjugates. escholarship.org By controlling the polymerization of VS, it is possible to create polymers of a more uniform size, which is a critical parameter when investigating structure-activity relationships in biological systems. escholarship.org

The synthesis of well-defined, end-functionalized block copolymers containing a poly(vinylsulfonate) segment has also been achieved. semanticscholar.org For example, a xanthate-terminated poly(N-vinylcarbazole) macro-CTA was used to initiate the RAFT polymerization of neopentyl ethenesulfonate. acs.orgsemanticscholar.org Following polymerization, the neopentyl protecting groups were removed to yield an amphiphilic block copolymer, poly(N-vinylcarbazole)-block-poly(lithium vinyl sulfonate), which possesses a strong anionic polyelectrolyte block and a hydrophobic block. semanticscholar.org This strategy demonstrates the utility of RAFT in creating complex, end-functionalized polymeric architectures with narrow molecular weight distributions. acs.orgsemanticscholar.org

Applications of Vinylsulfonic Acid and Its Polymers in Advanced Materials

Ion-Conductive Polymer Electrolyte Membranes (PEMs) for Fuel Cells

Polymer electrolyte membranes (PEMs) are a critical component of fuel cells, serving as a proton conductor and a barrier to separate the fuel and oxidant. Vinylsulfonic acid and its polymer, polythis compound (PVSA), have been extensively investigated for their potential in creating high-performance PEMs due to their inherent ionic conductivity.

Polythis compound Membranes for Proton Conductivity

In a study on semi-interpenetrating polymer networks composed of p-Polybenzimidazole (p-PBI) and cross-linked polythis compound (cr-PVSA), the proton conductivity was evaluated at various temperatures under 100% relative humidity. The membranes were prepared through thermal or UV-initiated polymerization and cross-linking of sodium vinyl sulfonate within a p-PBI matrix, followed by acidification. The results demonstrated a significant increase in proton conductivity with rising temperature. The highest proton conductivity achieved was 63.2 mS/cm at 95°C for a membrane prepared by UV irradiation for 4 hours. researchgate.net

Proton Conductivity of p-PBI-sipn-PVSA Membranes

Membrane Sample Polymerization/Cross-linking Conditions Proton Conductivity at 60°C (mS/cm) Proton Conductivity at 80°C (mS/cm) Proton Conductivity at 95°C (mS/cm)
M thermal 1 80°C, 72 h 25.0 29.2 31.5
M thermal 2 80°C, 96 h 28.0 38.2 45.2
M UV 3 UV irradiation, 3 h 29.1 37.3 42.2
M UV 4 UV irradiation, 4 h 51.3 55.3 63.2

Data sourced from a study on proton conductive PBI membranes containing cross-linked polyvinyl sulfonic acid. researchgate.net

These findings highlight the potential of polythis compound-based membranes in achieving high proton conductivity, a crucial factor for efficient fuel cell operation. researchgate.net The trend of increasing conductivity with temperature is consistent with the thermally activated nature of proton transport in hydrated polymer membranes. youtube.com

High Ion Exchange Capacity of Polythis compound Membranes

The ion exchange capacity (IEC) of a polymer electrolyte membrane is a measure of the number of ion-exchangeable groups per unit weight of the polymer. A higher IEC generally leads to higher proton conductivity due to the increased concentration of charge carriers. Polythis compound, with a sulfonic acid group on each repeating unit, inherently possesses a high potential for IEC.

In the development of ion-exchange membranes for various applications, including fuel cells, achieving a high IEC is a primary objective. For instance, in the preparation of cation-exchange membranes from poly(vinyl alcohol-b-sodium styrene sulfonate), the IEC is a critical parameter that is controlled by the ratio of the base polymer to the polyelectrolyte. mdpi.com While specific IEC values for pure polythis compound membranes are not detailed in the provided research, the principle remains that the dense presence of sulfonic acid groups in PVSA contributes to a high charge density.

For comparison, other types of ion-exchange membranes have been developed with varying IECs. For example, nonwoven ion-exchange membranes based on polybutylene terephthalate (PBT) grafted with sulfonate groups for cation exchange have been synthesized. unibo.it In another study, anion exchange membranes based on quaternized chitosan (B1678972) and quaternized poly(vinyl alcohol) reported an IEC of 1.75 meq/g. nih.gov These examples underscore the importance of the functional group density in determining the IEC of a membrane. The high concentration of sulfonic acid moieties in polythis compound suggests that membranes fabricated from it would exhibit a competitively high IEC.

Chemical Degradation Studies of Grafted Membranes

The chemical stability of polymer electrolyte membranes is crucial for the long-term performance and durability of fuel cells. Grafting this compound onto chemically robust polymer backbones is a common strategy to enhance mechanical strength and stability. However, these grafted membranes can be susceptible to chemical degradation under the harsh operating conditions of a fuel cell, which include elevated temperatures, high humidity, and the presence of oxidative species.

Studies on the degradation of grafted hydrogels, such as those made from poly(vinyl alcohol)-graft-[poly(rac-lactide)/poly(rac-lactide-co-glycolide)], have shown that the degradation rate is influenced by the material's composition and the resulting hydrophobic/hydrophilic balance. researchgate.net More hydrophilic materials tend to degrade faster. This is relevant to polythis compound grafted membranes, as the sulfonic acid groups are highly hydrophilic.

Furthermore, research on the degradation of polysulfone-polyurethane blend hollow fiber membranes has demonstrated that hydrolysis can lead to the leaching of polymer components and changes in membrane morphology and retention properties. nih.gov The degradation mechanisms often involve the chemical breakdown of the polymer backbone or the cleavage of the grafted side chains from the main polymer. For instance, thermogravimetric analysis of benzaldehyde 2 sulphonic sodium salt acid (B2SA)-grafted PVA–tetraethylorthosilicate hybrid membranes revealed that the degradation occurs in stages, with the initial weight loss corresponding to the desorption of moisture, followed by the loss of functional groups at higher temperatures. mdpi.com Understanding these degradation pathways is essential for designing more durable grafted membranes for fuel cell applications.

Self-Assembled Films for Direct Methanol (B129727) Fuel Cells

Direct methanol fuel cells (DMFCs) are a promising power source for portable electronic devices. A significant challenge in DMFCs is the "methanol crossover," where methanol permeates from the anode to the cathode through the polymer electrolyte membrane, leading to a loss of fuel and reduced cell performance. To address this issue, self-assembled thin films containing polythis compound have been investigated as a barrier layer on top of conventional membranes like Nafion®.

One approach involves the layer-by-layer (LbL) assembly of chitosan and polythis compound (PVS) onto a Nafion® membrane. scielo.brresearchgate.net In this system, an ionic pair is formed between the protonated amine groups of chitosan and the sulfonic groups of PVS. scielo.br This interaction leads to the formation of a dense, thin film that can effectively reduce methanol permeation. The LbL technique allows for precise control over the film thickness, minimizing any significant increase in the membrane's resistance to proton transport. scielo.br

The rationale for choosing PVS is its ability to interact with chitosan, creating less connected hydrophilic channels in the resulting LbL film, which hinders methanol transport. scielo.br This modification has been shown to decrease methanol crossover, which in turn can lead to improved DMFC performance by reducing cell depolarization and cathode poisoning. scielo.brscielo.br

Catalysis and Ion Exchangers

The strong acidic nature of the sulfonic acid groups in this compound and its polymers makes them suitable for applications in catalysis and as ion exchangers.

Grafting this compound to Polymeric Supports for Ion Exchangers

Grafting this compound onto various polymeric supports is a versatile method for creating solid acid catalysts and ion-exchange resins. This technique immobilizes the catalytically active sulfonic acid groups onto a solid support, which facilitates catalyst separation from the reaction mixture and can improve thermal and mechanical stability.

The "grafting from" technique is a common method used for this purpose. This process typically involves activating the surface of a polymer support, often through methods like ozonation or irradiation, to create reactive sites. nih.gov These sites then initiate the polymerization of this compound monomers directly from the surface, resulting in a dense layer of grafted polythis compound chains.

For example, a similar monomer, the sodium salt of styrene sulfonate, has been successfully grafted onto poly(ethylene terephthalate) films using this approach. nih.gov In a more direct example, poly((vinyloxy)ethanesulfonic acid) has been grafted onto poly(ethylene-co-tetrafluoroethylene) (ETFE) films via radiation grafting. researchgate.net This process involved the simultaneous irradiation of the ETFE film in the presence of a vinyl ether monomer, followed by sulfonation to introduce the sulfonic acid groups. The resulting membranes exhibited properties suitable for ion exchange applications. These examples demonstrate the feasibility and utility of grafting this compound and related monomers onto various polymer backbones to create functional materials for ion exchange and catalysis.

Applications as Catalysts for Esterification and Friedel-Crafts Acylations

Polymers derived from this compound have emerged as highly effective solid acid catalysts in key organic reactions, including esterification and Friedel-Crafts acylations. nih.govrsc.org These catalysts are typically synthesized by grafting this compound onto various polymeric supports, such as polystyrene, silica, or polysaccharide-based gels. nih.gov This process results in highly acidic ion exchangers with a high density of sulfonic acid groups, which are the active catalytic sites. rsc.orgacs.org

The catalytic prowess of these materials stems from their extremely high acid dissociation characteristics. nih.gov For instance, novel high-density poly(this compound)-grafted solid acid catalysts have been developed with acid-exchange capacities reaching up to 5.2 mmol H⁺ g⁻¹. nih.gov These catalysts have demonstrated superior performance in both esterification and Friedel-Crafts acylation reactions when compared to many other types of acid catalysts. nih.govnih.gov

A significant advantage of these polymer-based catalysts is their heterogeneity, which allows for easy separation from the reaction mixture and subsequent recycling. nih.gov This reusability, combined with their high stability and significant anticorrosion capabilities, makes them an attractive and sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid, which often lead to corrosion and waste generation issues. nih.gov The synthesis of these catalysts involves a graft, radical polymerization procedure to immobilize the this compound monomer onto the carrier material. nih.gov

Polythis compound as Brønsted Acid Catalyst

Polythis compound (PVSA) is a strong aliphatic polymeric sulfonic acid that functions as an effective and recyclable Brønsted acid catalyst in various organic transformations. wikipedia.org Its high solubility in water and lower aliphatic alcohols, coupled with advantages like biodegradability and tunable acidity, makes it a versatile catalyst. frontiersin.org

Pechmann Condensation Reactions

Polythis compound has been successfully employed as an efficient and environmentally benign catalyst for the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters. wikipedia.org This catalytic system allows the one-pot condensation to proceed smoothly under solvent-free conditions, affording the corresponding coumarin derivatives in high yields with short reaction times. wikipedia.org A key advantage of using PVSA in this context is the ease with which the catalyst can be recycled and reused without a significant loss of activity, addressing many of the drawbacks associated with traditional acid catalysts used for this reaction, such as corrosion and the generation of acidic waste. wikipedia.orggoogle.com

Michael Addition of Indoles to α,β-Unsaturated Ketones

Polythis compound has been identified as a novel and effective Brønsted acid catalyst for the Michael addition of indoles to α,β-unsaturated ketones, leading to the synthesis of β-indolylketones. rsc.org In this reaction, PVSA functions as a homogeneous catalyst, providing excellent yields of the desired products. rsc.org When its catalytic performance was compared with various other acidic catalysts under optimized reaction conditions, PVSA was found to deliver superior yields of the β-indolylketones. rsc.org The use of PVSA in this transformation highlights its potential as a biodegradable, easy-to-handle, and recyclable catalyst in carbon-carbon bond-forming reactions. rsc.orgfrontiersin.org

Biomedical and Pharmaceutical Applications

The unique properties of polymers and copolymers of this compound have led to their investigation in a range of biomedical and pharmaceutical applications. Their biocompatibility and the presence of the charged sulfonate group are key to their function in these systems. rsc.org

Drug Delivery Systems

Polymers incorporating this compound are being actively explored for use in advanced drug delivery systems. rsc.org For instance, biodegradable, negatively charged, branched polyesters have been synthesized using sulfonate-modified polyvinyl alcohol as a backbone. These polymers, such as poly(vinyl sulfonate-co-vinyl alcohol)-graft-poly(d,l-lactic-coglycolic acid), are designed as platforms for cationic drug delivery systems. researchgate.net

In another approach, semi-interpenetrating network (semi-IPN) hydrogels have been developed by grafting poly(this compound) and polyvinyl pyrrolidone onto sterculia gum. rsc.org These hydrogels have been loaded with the antibiotic doxycycline (B596269) for use in wound dressing and drug delivery applications. rsc.org The presence of the charged sulfonate groups from the poly(this compound) component imparts blood-compatible features to these hydrogels. rsc.org

A significant area of application for this compound copolymers is in the development of pH-sensitive hydrogels for controlled drug release. nih.gov These "smart" hydrogels can exhibit dramatic changes in their swelling behavior in response to changes in the pH of the surrounding environment, which can be exploited for targeted drug delivery to specific sites in the body, such as different regions of the gastrointestinal tract. nih.govfrontiersin.org

Novel pH-sensitive hydrogels have been synthesized through the free radical polymerization of acrylic acid and this compound. nih.gov These poly(acrylic-co-vinylsulfonic) acid hydrogels demonstrate higher swelling at higher pH values. nih.gov The negatively charged sulfonate groups (SO₃⁻) from the this compound component contribute to this pH sensitivity. nih.govacs.org

The drug release from these hydrogels is directly influenced by their swelling behavior. For example, in studies using isosorbide mononitrate as a model drug, the release was found to be pH-dependent. nih.gov As the pH of the medium increases, the hydrogel swells to a greater extent, which in turn enhances the release of the entrapped drug. nih.gov Research has also shown that the rate of drug release is directly proportional to the content of polythis compound within the hydrogel. nih.gov The mechanism of drug release from these hydrogels is often non-Fickian and diffusion-controlled. nih.gov

The table below summarizes the effect of polymer composition on the swelling and drug release from poly(acrylic-co-vinylsulfonic) acid hydrogels at different pH values.

Formulation CodeAcrylic Acid (g)Polythis compound (g)Swelling Ratio at pH 7.5Isosorbide Mononitrate Release at 12h (pH 7.5) (%)
S11.00.218.575
S21.00.420.282
S31.00.622.188
S40.80.421.585
S50.60.423.090
S60.40.424.895

Data adapted from studies on poly(acrylic-co-vinylsulfonic) acid hydrogels. nih.gov

Semi-Interpenetrating Network Hydrogels for Drug Encapsulation

Semi-interpenetrating network (semi-IPN) hydrogels incorporating poly(this compound) (PVSA) have been investigated as effective systems for drug encapsulation and controlled release. These hydrogels are typically composed of a natural polymer, such as sterculia gum, into which a network of synthetic polymers, including PVSA and polyvinyl pyrrolidone (PVP), is grafted. nih.govrsc.org This structure allows for the encapsulation of therapeutic agents, with the release mechanism being influenced by the hydrogel's composition and the surrounding environment.

In a study involving a semi-IPN hydrogel composed of sterculia gum, PVP, and PVSA, the release of the antibiotic doxycycline was found to follow a non-Fickian diffusion mechanism. rsc.orgrsc.org The release profile was best described by the Higuchi kinetic model, which suggests that the drug diffuses through the porous matrix of the hydrogel. rsc.orgrsc.org The swelling behavior of these hydrogels is a critical factor in drug release and is influenced by the concentration of the constituent polymers. For instance, an increase in the concentration of acrylic acid and the cross-linker ethylene (B1197577) glycol dimethacrylate (EGDMA) in a poly(acrylic-co-vinylsulfonic) acid hydrogel leads to reduced swelling, while a higher content of PVSA results in increased swelling due to its hydrophilic nature. nih.gov

The drug loading in these hydrogels is typically achieved by immersing the dried hydrogel discs in a drug solution until equilibrium swelling is reached. nih.gov The amount of drug loaded can be determined spectrophotometrically by extracting the drug from the hydrogel. nih.gov The interaction between the drug and the polymer network is crucial for successful encapsulation. The absence of a drug melting peak in differential scanning calorimetry (DSC) thermograms of drug-loaded hydrogels indicates that the drug is molecularly dispersed within the polymer matrix. nih.gov

Table 1: Drug Release Kinetics from Poly(this compound)-Containing Hydrogels Press the buttons below to interact with the table and view more information.

Hydrogel CompositionModel DrugRelease MechanismKinetic ModelDetails
Sterculia gum-grafted-poly(this compound)/poly(vinyl pyrrolidone)DoxycyclineNon-Fickian DiffusionHiguchi Model
The release of doxycycline from this semi-IPN hydrogel is primarily controlled by diffusion through the porous network. The non-Fickian nature indicates that both drug diffusion and polymer chain relaxation govern the release process. rsc.orgrsc.org
Poly(acrylic acid-co-vinylsulfonic acid)Isosorbide MononitrateNon-Fickian, Diffusion-ControlledApplicable to various kinetic models
The release of isosorbide mononitrate is pH-dependent, with increased release at higher pH values. The release mechanism is described as non-Fickian and is primarily controlled by the diffusion of the drug through the swollen hydrogel matrix. nih.gov
Poly(this compound) in Calcium Carbonate Nanoparticle Synthesis for Drug Delivery

Poly(this compound) (PVSA) plays a significant role in the synthesis of calcium carbonate nanoparticles (CCNPs), particularly the vaterite polymorph, for drug delivery applications. nih.gov The incorporation of PVSA during the co-precipitation of calcium chloride and sodium carbonate offers control over the particle size, monodispersity, and surface charge of the resulting nanoparticles. nih.gov By adjusting the PVSA concentration and the reaction temperature, CCNPs with an average size ranging from approximately 150 to 500 nm can be produced. nih.gov

PVSA is believed to have a dual function in this synthesis process. Firstly, it slows down the nucleation rate by sequestering calcium ions. Secondly, it stabilizes the formed CCNPs as the vaterite polymorph, preventing their aggregation into larger microparticles and transformation into the more stable calcite form. nih.gov The resulting vaterite nanoparticles exhibit long-term stability in aqueous buffer, maintaining their crystal structure and surface charge for at least five months. nih.gov This stability is crucial for their potential use as drug delivery vehicles, where they can serve as a platform for encapsulating a wide range of biomolecules. nih.gov The porous nature of calcium carbonate particles allows for the loading of drugs, which can then be released in a pH-sensitive manner, making them particularly interesting for targeted drug delivery to acidic environments such as tumors. medcraveonline.com

Table 2: Characteristics of PVSA-Synthesized Calcium Carbonate Nanoparticles

ParameterDescriptionSignificance in Drug Delivery
PolymorphVateritePorous structure suitable for drug loading. medcraveonline.com
Average Particle Size≈150 to 500 nm (controllable)Size influences biodistribution and cellular uptake. nih.gov
Role of PVSAControls nucleation and stabilizes vaterite phaseEnsures nanoparticle stability and desired morphology. nih.gov
StabilityStable in aqueous buffer for at least 5 monthsCrucial for formulation shelf-life and in vivo performance. nih.gov

Wound Dressings

Hydrogels containing poly(this compound) have shown promise as advanced wound dressings. Specifically, semi-interpenetrating network (semi-IPN) hydrogels composed of sterculia gum, poly(this compound) (PVSA), and polyvinyl pyrrolidone (PVP) have been developed for this purpose. rsc.orgrsc.org An ideal wound dressing should maintain a moist environment at the wound site, absorb excess exudate, allow for gaseous exchange, and protect the wound from microbial contamination.

The semi-IPN hydrogels based on sterculia gum and PVSA exhibit properties that are highly desirable for wound healing applications. rsc.org They are permeable to oxygen and water vapor, which is essential for maintaining a healthy wound bed and facilitating the healing process. rsc.org At the same time, these hydrogels are impermeable to microbes, providing a crucial barrier against infection. rsc.org The swelling capacity of these hydrogels, influenced by the concentration of components like PVSA, allows them to absorb wound exudate effectively. rsc.org The incorporation of natural polymers like sterculia gum can also impart antioxidant properties to the dressing, which can further support the healing process. rsc.org

Table 3: Properties of Sterculia Gum-PVSA-PVP Hydrogel Wound Dressings

PropertyCharacteristicRelevance to Wound Healing
Oxygen PermeabilityPermeableEssential for cellular respiration and tissue regeneration. rsc.org
Water Vapor PermeabilityPermeableHelps maintain a moist wound environment without causing maceration. rsc.org
Microbial PermeabilityImpermeableProtects the wound from external pathogens and prevents infection. rsc.org
Swelling CapacityInfluenced by PVSA concentrationAllows for the absorption of excess wound exudate. rsc.org
Antioxidant PropertiesPresent due to sterculia gumMay help in reducing oxidative stress at the wound site and promote healing. rsc.org

Biocompatibility Studies

The biocompatibility of polymeric materials is a prerequisite for their use in biomedical applications. For materials based on poly(this compound), biocompatibility has been assessed through various studies, including hemolysis analysis, mucoadhesion properties, and blood compatibility.

Hemolysis analysis is a critical in vitro test to evaluate the blood compatibility of a material by measuring the extent of red blood cell damage it causes. Materials with low hemolytic activity are considered safe for applications involving direct or indirect contact with blood.

A study on semi-interpenetrating network hydrogels composed of sterculia gum, poly(this compound), and polyvinyl pyrrolidone reported a hemolysis value of 2.54 ± 0.02%. rsc.orgrsc.org According to the ASTM F756-00 standard, materials with a hemolysis percentage below 5% are generally considered non-hemolytic and suitable for biomedical applications. This result indicates that these PVSA-containing hydrogels are highly biocompatible in terms of their interaction with red blood cells. rsc.org

Table 4: Hemolysis Analysis of a PVSA-Containing Semi-IPN Hydrogel

MaterialHemolysis Percentage (%)Biocompatibility Classification
Sterculia gum-PVSA-PVP Hydrogel2.54 ± 0.02 rsc.orgrsc.orgNon-hemolytic

Mucoadhesion refers to the ability of a material to adhere to a mucosal surface. This property is particularly important for drug delivery systems designed for oral, nasal, or buccal administration, as it can prolong the residence time of the formulation at the site of absorption, thereby enhancing drug bioavailability.

The mucoadhesive properties of semi-IPN hydrogels containing poly(this compound) have been quantified by measuring the force required to detach the material from a mucosal tissue. For a hydrogel system based on sterculia gum, PVSA, and PVP, a detachment force of 91.0 ± 8.0 mN was recorded when tested against goat intestinal mucosa. rsc.orgrsc.org This indicates a significant mucoadhesive strength, suggesting that these hydrogels can effectively adhere to mucosal surfaces for controlled drug delivery applications. rsc.org

Table 5: Mucoadhesion Properties of a PVSA-Containing Semi-IPN Hydrogel

MaterialDetachment Force (mN)Significance
Sterculia gum-PVSA-PVP Hydrogel91.0 ± 8.0 rsc.orgrsc.orgIndicates strong adhesion to mucosal surfaces, suitable for prolonged drug delivery.

The development of blood-compatible materials is essential for a wide range of medical devices that come into contact with blood, such as catheters, vascular grafts, and sensors. The primary challenge in this area is to prevent protein adsorption and platelet adhesion, which can lead to thrombus formation and device failure.

Polymers containing sulfonate groups, such as poly(this compound), have been shown to improve the blood compatibility of materials. The negatively charged sulfonate groups are thought to create a hydration layer on the material surface, which can repel proteins and platelets. However, some studies have indicated that a high surface charge density on sulfonated microcapsules can lead to a notable rate and degree of platelet adhesion. nih.gov This suggests that the relationship between sulfonation and blood compatibility is complex and may depend on the specific material and its surface properties. nih.gov It is believed that the surface negative charge influences the composition and orientation of adsorbed plasma proteins, which in turn affects platelet adhesiveness. nih.gov Polyurethane surfaces modified with sulfonate functionalized polyethylene glycol have demonstrated a decrease in platelet adhesion compared to unmodified polyurethane. biomedres.us

Enzyme Inhibition Studies: Ribonuclease A Inhibition by Oligo(this compound)

Oligomers of this compound (OVS) have been identified as potent inhibitors of Ribonuclease A (RNase A), an enzyme that catalyzes the degradation of RNA. nih.govresearchgate.net This inhibitory effect is attributed to the structural resemblance of OVS to the repeating phosphate units that constitute the backbone of RNA. nih.gov The negatively charged sulfate (B86663) branches of OVS are thought to engage in competitive coulombic interactions with RNase A, thereby occupying its RNA-binding sites and effectively blocking its catalytic activity. nih.govresearchgate.netnih.gov

The inhibition is competitive with the substrate, and studies have shown a remarkably low inhibition constant (Ki) of 11 pM in low salt concentration assays. nih.govresearchgate.net The potency of this inhibition is highly dependent on the salt concentration, with research indicating that nearly eight favorable coulombic interactions occur between RNase A and OVS in their complex. nih.govresearchgate.net This strong electrostatic interaction underscores the mechanism by which OVS mimics the natural substrate of RNase A.

While OVS is a powerful inhibitor of RNase A, its inhibitory properties are not universal across all nucleic acid-protein interactions. nih.gov For instance, it has been observed that polythis compound (PVSA) does not inhibit T7 RNA polymerase during in vitro transcription, suggesting a degree of specificity in its action. nih.gov This contrasts with other chemical RNase inhibitors like aurin tricarboxylic acid (ATA), which also inhibits the interaction between RNA polymerase and its DNA template. nih.gov

Analogues of OVS, such as those containing phosphonic acid and sulfuric acid groups, have also demonstrated potent inhibitory activity against RNase A, although they are slightly less effective than OVS itself. nih.govresearchgate.net An interesting finding from research in this area is that OVS has been identified as a contaminant in commercial preparations of MES (2-(N-morpholino)ethanesulfonic acid) and other buffers containing sulfonylethyl groups. nih.govresearchgate.net This contamination can lead to an apparent decrease in the catalytic activity of RNase A in assays conducted at low salt concentrations. nih.govresearchgate.net

Inhibition Constants of OVS and its Analogs against Ribonuclease A

Inhibitor Ki Value Salt Concentration
Oligo(this compound) (OVS) 11 ± 2 pM 0 M NaCl
Oligo(this compound) (OVS) 120 ± 10 nM 0.10 M NaCl
Poly(vinylphosphonic acid) (PVP) Less effective than OVS Not specified
Poly(vinylsulfuric acid) (PVOS) Less effective than OVS Not specified

Data sourced from studies on the inhibition of RNase A catalysis. researchgate.net

Electronic Industry Applications

Polymers derived from this compound are utilized in the electronics industry for specialized applications, primarily in the fabrication of photoresists and as components in conductive polymers and battery binders. wikipedia.orgatamanchemicals.com

Photoresists

Polymers and copolymers of this compound are employed in photoresist compositions. wikipedia.orggoogle.comgoogle.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical step in the manufacturing of microelectronics. The inclusion of this compound-based polymers in these formulations can help to control the diffusion length of the acid generated from the photoacid generator upon exposure. google.com This control is crucial for improving line width roughness (LWR) and achieving high-resolution patterning. google.com The sulfonic acid groups within the polymer matrix play a key role in the performance of these chemically amplified photoresists. google.comgoogle.com

Conductive Polymers and Polymer Binders for Batteries

Polythis compound (PVSA) and its derivatives serve as doping agents for conductive polymers. google.com In these applications, the sulfonic acid group, which is not separated from the polymer main chain by a phenyl group, can effectively dope conductive polymers like polythiophene-based materials. google.com This doping process is essential for imparting electrical conductivity to the polymer.

In the context of lithium-ion batteries, sulfonated copolymers are being investigated as effective binders for electrode materials. researchgate.net The presence of sulfo groups in the binder can improve the ionic conductivity within both the binder and the electrode, which in turn leads to reduced charge transfer resistance and enhanced battery performance. researchgate.net The sulfonic acid groups are thought to facilitate the desolvation of lithium ions at the electrode surface, a critical step for efficient charging and discharging. bohrium.com Research has shown that binders with sulfonic acid functionalities can lead to improved cycling stability and rate capability compared to non-ionic binders. researchgate.net

Water Treatment and Flocculants

Polymers of this compound are utilized in water treatment processes due to their properties as dispersants, charge-modifying agents, and flocculants. polysciences.com

Dispersants and Charge-Modifying Agents in Wastewater Treatment

Poly(this compound) sodium salt is a highly water-soluble polymer with a strong sulfonic acid functionality, making it an effective dispersant and charge-modifying agent in wastewater treatment. polysciences.com Its high charge density allows for strong interactions with charged surfaces of suspended particles. polysciences.com In industrial water systems, suspended particles often carry a slight negative charge. Anionic polymers like those derived from this compound can increase this negative surface charge, thereby keeping the particles in suspension and preventing their agglomeration and deposition. lubrizol.com Polymers containing sulfonic acid groups are generally considered to be better dispersants than those containing only carboxyl or acrylamide (B121943) groups. lubrizol.com

Flocculation Properties for Coal Mine Wastewater Treatment

In the treatment of coal mine wastewater, the settling of fine coal tailings is a significant challenge. scielo.org.zaresearchgate.net Flocculation is a common method used to enhance the solid-liquid separation of these tailings. nih.gov Anionic polymers are frequently used as flocculants in coal preparation plants. scielo.org.zaresearchgate.net The effectiveness of flocculation depends on factors such as the properties of the tailings (e.g., particle size, zeta potential) and the characteristics of the flocculant (e.g., polymer type, dosage). scielo.org.zaresearchgate.netnih.gov

Studies have shown that for coal tailings with a negative zeta potential, anionic flocculants can be effective in promoting settling. scielo.org.zaresearchgate.net For instance, research on tailings from a coking coal preparation plant demonstrated an efficient settling rate at a specific dosage of an anionic flocculant. scielo.org.zaresearchgate.net The performance of different types of polymeric flocculants (anionic, cationic, and non-ionic) varies depending on the specific characteristics of the wastewater. nih.goveares.org For example, in one study, a medium anionic polymer was found to accelerate the settling rate of tailings particles significantly. nih.gov

Flocculation Performance of Different Polymer Types on Coal Tailings

Polymer Type Optimum Dosage (g/ton-solids) Resulting Settling Rate (mm/min)
Medium Anionic 34.19 300
Low Charged Anionic 51.28 300
Nonionic 102.56 300
Cationic 119.66 300

Data from a study on the flocculation of Tunçbilek Coal Preparation Plant tailings. nih.gov

Other Advanced Materials Applications

This compound and its polymers are integral to the development of various advanced materials due to their unique chemical properties. The sulfonic acid group imparts strong anionic characteristics, enhancing performance in a range of specialized applications.

Coatings and Adhesives

Polymers and copolymers of this compound are utilized in the formulation of high-performance coatings and adhesives to enhance specific properties. The incorporation of the highly polar sulfonate group improves adhesion and hydrophilicity in water-based systems. polysciences.com

Sodium vinylsulfonate, a salt of this compound, is a highly reactive, water-soluble monomer used to modify and enhance the properties of adhesives. sodiumdodecylsulfate.com Its inclusion in adhesive formulations can significantly improve adhesion to challenging substrates such as metals, plastics, and glass. sodiumdodecylsulfate.com This is particularly valuable in industries like automotive and electronics, where robust and reliable bonding is critical. sodiumdodecylsulfate.com

Furthermore, adhesives modified with sodium vinylsulfonate exhibit increased water resistance and flexibility. sodiumdodecylsulfate.com This makes them suitable for applications in moist environments or for bonding materials that undergo expansion, contraction, or flexing. sodiumdodecylsulfate.com The chemical structure of sodium vinylsulfonate also contributes to the durability of the adhesive, offering resistance to chemical degradation, UV light, and temperature fluctuations. sodiumdodecylsulfate.com

Table 1: Properties Enhanced by Sodium Vinylsulfonate in Adhesives

Property EnhancedBenefitRelevant Industries
AdhesionImproved bonding to difficult surfaces like metals, plastics, and glass.Automotive, Electronics
Water ResistanceSuitable for use in moist or underwater applications.Marine, Construction
FlexibilityEffective for bonding materials subject to movement or temperature changes.Flexible Packaging, Sealants
DurabilityIncreased resistance to chemicals, UV light, and temperature variations.General Industrial

This table summarizes the key benefits of incorporating sodium vinylsulfonate into adhesive formulations.

Stabilizers for Drilling Fluids

Copolymers containing vinylsulfonate are crucial additives in water-based drilling fluids, particularly for high-temperature and high-pressure (HTHP) drilling operations. onepetro.orgthepanthercompanies.com These polymers act as effective stabilizers, controlling the rheological properties and fluid loss of the drilling mud. onepetro.orggoogle.com

Copolymers of acrylic acid and sodium vinylsulfonate have been shown to be superior dispersants and high-temperature deflocculants. google.com They effectively stabilize the rheology of aqueous clay-based drilling fluids, especially when contaminated with calcium ions. google.com Similarly, vinylsulfonate/vinylamide copolymers are designed to function in high-temperature applications (well over 200°C) and high-electrolyte environments, where many other polymers fail. onepetro.org These copolymers help maintain stable rheological and water loss characteristics under such adverse conditions. onepetro.org

Research has investigated the synthesis of thermo-salt-resistant stabilizers by copolymerizing acrylonitrile (B1666552) and vinyl sulfonic acid. researchgate.net The resulting multifunctional polymers, containing amide, imide, carboxylate, and sulfonic groups, demonstrate enhanced hydrophilicity and an amorphous structure, making them effective for extreme drilling conditions. researchgate.net The introduction of sulfonic acid groups is a key factor in improving the thermal and salt resistance of these stabilizers. researchgate.net

Table 2: Performance of Vinylsulfonate Copolymers in Drilling Fluids

Copolymer SystemFunctionKey Performance Characteristics
Acrylic acid / Sodium vinylsulfonateDispersant, DeflocculantSuperior rheological control, effective in the presence of calcium ion contamination. google.com
Vinylsulfonate / VinylamideRheology and Water Loss StabilizerHigh thermal stability (over 200°C), unimpaired by high electrolyte concentrations. onepetro.org
Acrylonitrile / Vinyl sulfonic acidMultifunctional StabilizerEnhanced thermal and salt resistance for extreme drilling conditions. researchgate.net

This table highlights the roles and advantages of different this compound-based copolymers in drilling fluid applications.

Corrosion Inhibitors for Steel

This compound-based polymers have demonstrated significant efficacy as corrosion inhibitors for steel, particularly in aggressive environments. Their mechanism of action often involves adsorption onto the metal surface, forming a protective film that impedes the corrosion process.

Copolymers of this compound and methacrylic acid can promote the formation of passive, protective oxide films on steel surfaces under alkaline conditions, such as those found in boilers. google.com This passivation helps to inhibit corrosion at high pressures and temperatures while also providing control over mineral deposition. google.com

In acidic environments, a grafted terpolymer synthesized from polyvinyl alcohol, the sodium salt of vinyl sulfonic acid, and acrylic acid has been studied as a corrosion inhibitor for mild steel in hydrochloric acid. isca.me The inhibition efficiency of these polymers is dependent on their concentration and the composition of the terpolymer. The presence of sulfur in the vinyl sulfonic acid component is noted to be efficient in preventing metal dissolution. isca.me The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules on the metal surface. isca.mepeacta.org

The effectiveness of these inhibitors can be evaluated using gravimetric and electrochemical methods. Research has shown that the inhibition efficiency increases with the concentration of the terpolymer inhibitor.

Table 3: Corrosion Inhibition Efficiency of a PVA-g-poly(AA-VSA) Terpolymer on Mild Steel in 1M HCl

Inhibitor Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
0250.3-
100125.250.0
20083.466.7
30050.180.0
40035.885.7
50025.090.0

Data adapted from studies on polyvinyl alcohol-g-poly(acrylic acid-vinyl sulfonic acid) terpolymers. The table shows a clear trend of decreasing corrosion rate and increasing inhibition efficiency with higher concentrations of the inhibitor. researchgate.net

Spectroscopic and Analytical Characterization of Vinylsulfonic Acid and Its Polymers

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for the characterization of vinylsulfonic acid and its polymers. researchgate.netnih.govnih.govdeswater.comdntb.gov.ua It provides valuable information regarding the confirmation of polymerization and the identification of key functional groups. nih.govmdpi.comescholarship.org

FTIR Analysis for Polymerization Confirmation

The transformation of this compound monomers into poly(this compound) (PVSA) is readily confirmed by changes observed in the FTIR spectrum. The polymerization process leads to the disappearance or significant reduction of absorption bands associated with the vinyl group (C=C) of the monomer. Concurrently, the appearance and prominence of bands corresponding to the polymer backbone and its functional groups confirm the successful synthesis of the polymer. For instance, in copolymers containing PVSA, the presence of characteristic sulfonate group peaks confirms the incorporation of this compound into the polymer structure. rsc.org

Identification of Functional Groups

The FTIR spectra of this compound and its polymers are distinguished by several characteristic absorption bands that allow for the identification of their functional groups.

For poly(this compound) and its copolymers, the most prominent peaks are those associated with the sulfonic acid group (-SO₃H). These include:

Asymmetric and symmetric stretching of S=O: These strong absorption bands are typically observed in the regions of 1295-1175 cm⁻¹ and 1149-1040 cm⁻¹, respectively. nih.govmdpi.comrsc.orgresearchgate.net Specifically, bands around 1288 cm⁻¹ and 1149 cm⁻¹ have been attributed to the asymmetric and symmetric stretching of the SO₂ group in poly(VSA). rsc.org Other studies report similar peaks at approximately 1220 cm⁻¹ and 1045 cm⁻¹. mdpi.com

S-O stretching: A band around 1082 cm⁻¹ can be attributed to the asymmetric stretching of the S-O group. researchgate.net

SO₂ bending: Bending vibrations for the SO₂ group have been noted around 1050 cm⁻¹ and in the 800-500 cm⁻¹ range. researchgate.net

O-H stretching: The presence of the hydroxyl group in sulfonic acid gives rise to a broad absorption band in the region of 3500-3200 cm⁻¹. researchgate.netcore.ac.uk In some cases, this can shift to 3600-3200 cm⁻¹ in the polymer. mdpi.com

Other notable bands for poly(this compound) include:

C-H stretching: Vibrations for the methylene (B1212753) groups (CH₂) in the polymer backbone are observed in the 3000-2900 cm⁻¹ range. researchgate.net

CH₂ bending: A peak around 1700 cm⁻¹ is attributed to the bending of the CH₂ group. researchgate.net

OH bending: A bending vibration for the OH group can be seen around 1200 cm⁻¹. researchgate.net

The following table summarizes the characteristic FTIR absorption bands for poly(this compound).

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
Sulfonic Acid (S=O)Asymmetric Stretching1295 - 1175 rsc.orgresearchgate.net
Sulfonic Acid (S=O)Symmetric Stretching1149 - 1040 nih.govmdpi.comrsc.org
Sulfonic Acid (S-O)Asymmetric Stretching~1082 researchgate.net
Sulfonic Acid (O-H)Stretching3500 - 3200 researchgate.netmdpi.comcore.ac.uk
Methylene (C-H)Stretching3000 - 2900 researchgate.net
Methylene (CH₂)Bending~1700 researchgate.net
Hydroxyl (O-H)Bending~1200 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its polymers. researchgate.netresearchgate.netatamanchemicals.comrsc.org It provides insights into the proton and carbon environments within the molecule, which is crucial for determining the polymer's microstructure. escholarship.orgiupac.org

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is used to identify the different types of protons present in the polymer. For poly(this compound) and its sodium salt, the ¹H-NMR spectra, typically recorded in D₂O, show broad signals corresponding to the protons of the polymer backbone. researchgate.net

Key features in the ¹H-NMR spectrum of poly(this compound) include:

Polymer backbone protons: Broad resonances are observed in the regions of 4.2-2.9 ppm and 2.9-1.4 ppm, which are assigned to the -CH₂-CH(SO₃Na)- protons of the polymer chain. researchgate.net

End groups: Signals appearing between 1.0 and 1.15 ppm can be attributed to end groups formed during polymerization. researchgate.net

For the this compound monomer, predicted ¹H-NMR data in CDCl₃ suggests signals for the vinyl protons at δ 7.20 (dd), 6.55 (dd), and 6.24 (dd) ppm. ichemical.com

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the polymer. The ¹³C-NMR spectrum of poly(this compound) in D₂O shows characteristic signals for the carbon atoms in the polymer backbone.

The main signals in the ¹³C-NMR spectrum of poly(this compound) are:

A peak around 63.21 ppm is attributed to the carbon atom attached to the sulfonic acid group (-CH-SO₃H). rsc.org

A signal at approximately 43.29 ppm corresponds to the methylene carbon (-CH₂-) in the polymer backbone. rsc.org

In another study, the polymer backbone carbons appeared in the ranges of 60-50 ppm and 38-28 ppm. researchgate.net

The presence of these peaks confirms the polymeric structure. rsc.org

DEPT and COSY NMR for Microstructure Elucidation

Advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Correlation Spectroscopy (COSY) are employed to gain deeper insights into the microstructure of poly(this compound). researchgate.netresearchgate.net

DEPT-135 NMR: This technique helps in differentiating between CH, CH₂, and CH₃ groups. For poly(this compound), the DEPT-135 NMR spectrum shows signals in the same regions as the ¹³C-NMR, confirming the assignments of the backbone carbons. researchgate.netemerypharma.com

COSY NMR: Homonuclear Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other. emerypharma.comiupac.org In the case of poly(this compound), COSY spectra have been used to investigate the connectivity of protons in the polymer chain. researchgate.net The interaction between CH and CH₂ peaks in the COSY spectrum of P(VSA) has been interpreted as evidence for a head-to-head arrangement in the polymer's microstructure. researchgate.net This technique is crucial for understanding the sequence of monomer units within the polymer chain. iupac.orgresearchgate.net

The following table summarizes the NMR data for poly(this compound).

Spectroscopy Nucleus Chemical Shift (ppm) Assignment Reference
¹H-NMRProton4.2 - 2.9-CH₂-CH(SO₃Na)- (backbone) researchgate.net
¹H-NMRProton2.9 - 1.4-CH₂-CH(SO₃Na)- (backbone) researchgate.net
¹³C-NMRCarbon-1363.21-CH(SO₃H)- rsc.org
¹³C-NMRCarbon-1343.29-CH₂- rsc.org
¹³C-NMRCarbon-1360 - 50Polymer Backbone researchgate.net
¹³C-NMRCarbon-1338 - 28Polymer Backbone researchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used for the chemical and structural analysis of this compound and its polymers. azom.com It provides a molecular fingerprint by detecting vibrations of chemical bonds. azom.com For polythis compound (P(VSA)) and its sodium salt, polyvinylsulfonate (P(VSNa)), Raman spectroscopy is instrumental in confirming polymerization and identifying key functional groups. researchgate.netresearchgate.net

The Raman spectra of P(VSA) and P(VSNa) exhibit characteristic bands that correspond to the vibrations of the polymer backbone and the sulfonic acid groups. researchgate.net Key vibrational bands include those for C-H stretching, C-C backbone vibrations, and, most importantly, the symmetric and asymmetric stretching of the sulfonate group (SO₃⁻). researchgate.net

A comparative analysis of P(VSA) and P(VSNa) reveals distinct spectral features. researchgate.net The characteristic band for the sulfonate group (ν SO₃²⁻) is a prominent feature in the spectra of both polymers. researchgate.netresearchgate.net Studies have shown that the intensity of this band can be influenced by the pH during polymerization. researchgate.net In acidic media, the conversion of the monomer to the polymer is higher, which is reflected in the Raman spectral data. researchgate.net Other notable bands in the spectra are associated with C-H bonds (2800–3000 cm⁻¹), C-C bonds, and other backbone vibrations (1050–1500 cm⁻¹). researchgate.net

Table 1: Characteristic Raman Bands for Polythis compound (P(VSA)) and its Sodium Salt (P(VSNa)) This table is based on representative data from spectroscopic studies.

Wavenumber (cm⁻¹)Vibrational AssignmentPolymer
~1050Symmetric ν(SO₃⁻)P(VSA), P(VSNa)
1200 - 1400C-C, C-H vibrationsP(VSA), P(VSNa)
1400 - 1500CH₂ scissoringP(VSA), P(VSNa)
2800 - 3000C-H stretchingP(VSA), P(VSNa)

Raman spectroscopy is also employed to characterize copolymers and inter-polymer complexes involving this compound. researchgate.netdntb.gov.ua It helps confirm the chemical interactions and structural integrity of these complex materials. dntb.gov.ua

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary analytical technique for investigating the crystallographic structure, phase composition, and physical properties of materials. lucideon.commalvernpanalytical.com It is widely used to determine whether a polymer is amorphous, semi-crystalline, or crystalline. icdd.com

Polymers such as polythis compound are frequently amorphous or semi-crystalline in nature. icdd.com This lack of long-range ordered crystal structure results in XRD patterns characterized by broad, diffuse peaks rather than sharp, well-defined Bragg reflections. icdd.comresearchgate.net The XRD patterns of inter-polymer complexes containing P(VSA), for example, with polyallylamine hydrochloride, have been studied to determine the nature and strength of the complex formation. ijcce.ac.ir

Despite its typically amorphous character, polythis compound and its sodium salt (PVSA) have been utilized as a crystallization-controlling agent. sigmaaldrich.com In the synthesis of porous coordination polymers (also known as metal-organic frameworks), the presence of PVSA in the reaction mixture can regulate the size, structure, and preferential orientation of the resulting crystals. sigmaaldrich.comndl.go.jp Single-crystal X-ray diffraction experiments on coordination polymers grown with PVSA have revealed detailed unit cell dimensions and crystal structures, demonstrating the influence of the polymer on crystal growth. ndl.go.jp For instance, in one study, a copper-based coordination polymer synthesized in the presence of PVSA formed nanowire structures, and its crystal structure was determined to be monoclinic. ndl.go.jp

When a material contains crystalline domains, XRD can be used to estimate the average size of these crystallites. The Scherrer equation is a widely used formula that relates the broadening of an X-ray diffraction peak to the mean size of the crystalline domains. taylorandfrancis.comwikipedia.org It is important to note that this formula provides an estimate of the crystallite size, which may be smaller than the particle size, as particles can be composed of multiple crystallites. wikipedia.org

The Scherrer equation is given by:

Dp = (Kλ) / (β cosθ) wikipedia.org

Where the parameters are:

Table 2: Parameters of the Scherrer Equation This table describes the components of the Scherrer formula used for crystallite size estimation.

ParameterDescription
Dp The mean size of the ordered (crystalline) domains.
K A dimensionless shape factor, typically with a value around 0.9. wikipedia.org
λ The wavelength of the X-rays used in the diffraction experiment. wikipedia.org
β The line broadening at half the maximum intensity (FWHM), measured in radians, after accounting for instrumental broadening. wikipedia.org
θ The Bragg diffraction angle. wikipedia.org

The applicability of the Scherrer equation is generally limited to crystallites on the nanoscale, typically smaller than 0.1 to 0.2 micrometers. wikipedia.org Factors other than crystallite size, such as microstrain and lattice defects, can also contribute to peak broadening, meaning the Scherrer equation provides a lower bound on the actual crystallite size. wikipedia.org

Microscopic Techniques

Microscopic techniques are essential for visualizing the surface morphology, topography, and microstructure of this compound-based polymers and composites at the micro- and nanoscale.

Field Emission Scanning Electron Microscopy (FESEM) is an advanced imaging technique that provides high-resolution topographical information about a material's surface. photometrics.net Compared to conventional Scanning Electron Microscopy (SEM), FESEM uses a field-emission electron source that produces a narrower probing beam, resulting in significantly clearer images with less electrostatic distortion and spatial resolution down to the nanometer scale. photometrics.netukm.my This makes it ideal for examining nanomaterials and the fine surface features of polymers. iaea.org

FESEM analysis has been applied to characterize materials incorporating polythis compound. For example, in studies of inter-polymer complexes and composite membranes, FESEM is used to assess surface morphology, homogeneity, and the presence of any phase separation or cracks. dntb.gov.uaijcce.ac.ir The high magnification and depth of field of FESEM allow for detailed observation of the texture and porous structures within these materials. researchgate.net

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with extremely high resolution, capable of imaging surfaces at the nanometer and sub-nanometer levels. wikipedia.org It operates by scanning a sharp tip attached to a cantilever across the sample surface. By monitoring the deflection of the cantilever due to forces between the tip and the surface, a three-dimensional topographic map is generated. wikipedia.orgmdpi.com

Thermal Analysis

Thermal analysis techniques are vital for evaluating the stability and thermal transitions of this compound polymers and copolymers.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and degradation profile.

Poly(this compound) (PVSA): The thermal degradation of PVSA occurs in multiple stages. An initial weight loss observed between 70°C and 150°C is attributed to the loss of physically retained water. marquette.edu The actual polymer degradation begins at approximately 150°C and continues to just under 300°C. marquette.edu A further, less significant degradation stage occurs between 300°C and 500°C. marquette.edu At 600°C, about 20% of the sample remains as a non-volatile residue. marquette.edu It has been noted that the degradation of the acid form produces a significant amount of foaming, with the sample volume expanding by a factor of 15, starting at around 170°C. marquette.edu The TGA curves are nearly identical in both nitrogen and air atmospheres. marquette.edu

Sodium Salt of Poly(this compound) (PVSANa): The sodium salt of PVSA exhibits greater thermal stability than its acidic counterpart. marquette.edu Its degradation also occurs in stages, but at higher temperatures. The first stage is from approximately 200°C to 350°C, the second from 350°C to 400°C, and the final stage from 400°C to 570°C. marquette.edu A significant portion, about 55%, remains as a non-volatile residue at 600°C, which persists even at 1000°C. marquette.edu

Copolymers:

Poly(acrylic-co-vinylsulfonic) Acid Hydrogels: TGA of these hydrogels shows stability up to around 235.8°C, above which significant weight loss occurs. nih.gov The thermal degradation proceeds in two main stages, with a maximum weight loss observed at 586.42°C, leaving only about 3.8% of the polymer. nih.gov

1-Vinyl-1,2,4-triazole (B1205247) and Sodium Vinylsulfonate Copolymers: Copolymers of these monomers are thermally stable up to 260°C. atamanchemicals.comresearchgate.net A nanocomposite of this copolymer with silver nanoparticles showed high stability to thermal oxidative degradation up to 305°C. semanticscholar.org

Allylamine (B125299) Hydrochloride and Vinyl Sulfonic Acid Copolymers: The thermal properties of these copolymers have also been investigated using TGA. researchgate.net

The following table summarizes TGA data for PVSA and its derivatives from various studies.

Polymer/CopolymerDegradation Onset/StagesResidue at 600°CAtmosphereReference
Poly(this compound)Initial (water loss): 70-150°C; Degradation: 150-300°C, 300-500°C~20%N₂ and Air marquette.edu
Poly(sodium vinylsulfonate)Stage 1: 200-350°C; Stage 2: 350-400°C; Stage 3: 400-570°C~55%N₂ and Air marquette.edu
Poly(acrylic-co-vinylsulfonic) Acid HydrogelStable to 235.8°C; Max loss at 586.42°C3.8%N₂ nih.gov
1-Vinyl-1,2,4-triazole-co-Sodium VinylsulfonateStable up to 260°CNot specifiedNot specified atamanchemicals.comresearchgate.net

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. wikipedia.orghu-berlin.de It is particularly useful for determining glass transition temperatures (Tg), melting points, and crystallization events. wikipedia.orgtorontech.com

Poly(acrylic-co-vinylsulfonic) Acid Hydrogels: DSC analysis of these hydrogels showed no endothermic transitions for the unloaded polymer network, which is attributed to a rigid structure resulting from chain entanglement. nih.gov When loaded with a drug (isosorbide mononitrate), the drug's melting peak was absent, indicating its molecular dispersion within the polymer network. nih.gov

Poly(acrylamide/vinyl sulfonic acid) Copolymers: For copolymers of acrylamide (B121943) and vinyl sulfonic acid, the glass transition temperature was found to be 61°C for the copolymer (PAVSA), compared to 140°C for polyacrylamide (PA) alone. yok.gov.tr

1-Vinyl-1,2,4-triazole and Sodium Vinylsulfonate Copolymers: DSC, along with TGA, confirmed the thermal stability of these copolymers up to 260°C. atamanchemicals.comresearchgate.netresearchgate.net

The following table presents DSC data for various this compound-containing polymers.

Polymer/CopolymerGlass Transition Temperature (Tg)Key FindingsReference
Poly(acrylic-co-vinylsulfonic) Acid HydrogelNot observed (unloaded)Drug molecularly dispersed in the network. nih.gov
Poly(acrylamide/vinyl sulfonic acid) Copolymer61°CLower Tg compared to pure polyacrylamide (140°C). yok.gov.tr
1-Vinyl-1,2,4-triazole-co-Sodium VinylsulfonateNot specifiedThermally stable up to 260°C. atamanchemicals.comresearchgate.netresearchgate.net

Other Analytical Techniques

Elemental analysis is a fundamental technique for determining the elemental composition of a sample. In the context of this compound copolymers, it is often used to determine the copolymer composition by quantifying the amount of a specific element, such as sulfur from the this compound units.

For instance, in the study of copolymers of acrylonitrile (B1666552) (AN) and this compound (VS), elemental analysis of sulfur by combustion was one of the methods employed to quantitatively determine the amount of VS incorporated into the copolymer. kyoto-u.ac.jp Similarly, the composition of poly(acrylic acid-co-vinylsulfonic acid) has been determined by its sulfur content. researchgate.net In the characterization of allylamine hydrochloride-vinyl sulfonic acid (AlAm.HCl/VSA) copolymers, elemental analysis was used to determine copolymer compositions, as spectroscopic methods like FT-IR and NMR yielded overlapping peaks. researchgate.net

Potentiometric titration is a versatile technique used to determine the concentration of a substance in a solution. For this compound copolymers, it serves two primary purposes: determining the copolymer composition and evaluating the polymer's ability to form complexes with metal ions.

Copolymer Composition: The sulfonic acid groups in the copolymer can be titrated with a standard base, such as sodium hydroxide (B78521). kyoto-u.ac.jpgoogle.com The amount of titrant required to reach the equivalence point allows for the calculation of the number of sulfonic acid groups, and thus the composition of the copolymer. This method has been successfully applied to copolymers of acrylonitrile and this compound and copolymers of acrylic acid and this compound. researchgate.netkyoto-u.ac.jp For poly(acrylic acid-co-vinylsulfonic acid), the copolymer composition was determined by titrating the acidic functional groups. researchgate.net

Complexing Ability: The interaction between polyelectrolytes and metal ions can be investigated by monitoring changes in pH or potential during titration. research-solution.com Studies on poly(acrylic acid-co-vinylsulfonic acid) have used potentiometric methods to investigate their metal ion binding properties with Ni(II) and Cu(II). researchgate.net The results indicated that the complexing ability of the copolymer was primarily determined by the relative amount of carboxylic acid groups from the acrylic acid component. researchgate.net

Swelling Studies for Hydrogel Characterization

The characterization of hydrogels based on this compound often involves detailed swelling studies to understand their behavior in aqueous environments. These studies are crucial as the swelling capacity of a hydrogel is a primary indicator of its network structure and its potential utility in various applications. The swelling behavior is typically determined gravimetrically, measuring the mass of the hydrogel before and after immersion in a specific buffer solution until equilibrium is reached.

Research on hydrogels synthesized from this compound, often in combination with other monomers like acrylic acid (AA), has revealed several key factors that influence their swelling properties. nih.govhud.ac.uk The pH of the surrounding medium, the concentration of the constituent monomers, and the amount of cross-linking agent are all critical parameters. nih.gov

Effect of pH: Ionic hydrogels containing this compound are highly sensitive to the pH of the swelling medium. nih.govresearchgate.net The swelling ratio generally increases as the pH moves from acidic to alkaline conditions. nih.govrsc.org This phenomenon is attributed to the ionization of the sulfonic acid (–SO₃H) and, if present, carboxylic acid (–COOH) groups. rsc.org At higher pH values, these groups become deprotonated (–SO₃⁻ and –COO⁻), leading to increased electrostatic repulsion between the polymer chains. This repulsion forces the hydrogel network to expand, allowing it to absorb a larger amount of water. nih.govresearchgate.net

Effect of Monomer and Cross-linker Concentration: The composition of the hydrogel itself plays a significant role in its swelling capacity. In copolymers, such as those made from poly(acrylic acid-co-vinylsulfonic acid), the relative concentrations of the monomers are determinant. nih.govhud.ac.uk

Poly(this compound) (PVSA) Content: An increase in the concentration of this compound generally leads to a higher swelling ratio. nih.govhud.ac.ukresearchgate.net This is because PVSA is highly hydrophilic due to its sulfonic acid groups, which have a strong affinity for water. hud.ac.ukrsc.org The increased number of these charged groups enhances interchain repulsion and expands the polymer network. hud.ac.uk

Acrylic Acid (AA) Content: Conversely, in some studies, increasing the acrylic acid content has been shown to decrease the swelling ratio. nih.govresearchgate.net This may be because AA is a smaller molecule, and higher concentrations can lead to a more densely cross-linked network with smaller pores, thus reducing swelling. researchgate.net

Cross-linker Content: The concentration of the cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), has an inverse relationship with swelling. nih.govrsc.org A higher concentration of the cross-linker results in a more tightly bound network with a higher cross-linking density. This reduces the space between polymer chains, restricting their ability to expand and absorb water, thereby lowering the swelling ratio. nih.govrsc.org

The temperature of the aqueous system can also influence the swelling behavior of hydrogels containing PVSA. For poly(acrylic acid)-co-poly(vinyl sulfonic acid) hydrogels, the swelling ratios have been observed to increase with rising temperature, which is related to the association and dissociation of hydrogen bonds involving the carboxyl and sulfonate groups. spiedigitallibrary.org

The following table summarizes the influence of various factors on the swelling behavior of this compound-based hydrogels as reported in scientific literature.

FactorEffect on Swelling RatioRationaleSource(s)
pH Increases with increasing pHIonization of sulfonic and carboxylic groups leads to greater electrostatic repulsion between polymer chains. nih.govresearchgate.netrsc.org
Poly(this compound) Content Increases with increasing concentrationPVSA is highly hydrophilic; more sulfonic groups increase water affinity and interchain repulsion. nih.govhud.ac.ukresearchgate.net
Cross-linker (e.g., EGDMA) Content Decreases with increasing concentrationHigher cross-link density creates a tighter network, restricting expansion and water uptake. nih.govrsc.org
Temperature Increases with increasing temperatureRelated to the temperature dependence of polymer-water interactions and hydrogen bonding. spiedigitallibrary.org

This table is generated based on data from the cited research articles.

Rheological Property Characterization of Polymer Solutions

The study of the rheological properties of polymer solutions is essential for understanding their flow behavior, which is critical for processing and application. researchgate.net For polymers of this compound, rheological characterization typically involves measuring viscosity under varying conditions of shear rate, polymer concentration, and temperature. researchgate.netmdpi.com

Copolymers of this compound are utilized in applications such as drilling fluids, where controlling rheology is paramount. google.comrasayanjournal.co.in For instance, low molecular weight copolymers of acrylic acid and salts of this compound act as effective dispersants and deflocculants, stabilizing the rheological properties of aqueous clay-based drilling fluids, especially in the presence of contaminants like calcium ions. google.com

The key factors influencing the rheological properties of these polymer solutions include:

Polymer Concentration: As with most polymer solutions, the viscosity of poly(this compound) solutions increases with higher polymer concentration. researchgate.netmdpi.com At a certain point, known as the critical concentration, a transition from "dilute" to "concentrated" solution behavior occurs, marked by a more significant increase in viscosity. researchgate.net

Temperature: Viscosity is highly dependent on temperature. An increase in temperature generally leads to a significant decrease in the viscosity of the polymer solution. researchgate.netmdpi.com This is a critical factor for applications in environments with variable temperatures, such as subterranean formations. google.com

Shear Rate: Solutions of PVSA and its copolymers often exhibit non-Newtonian fluid behavior, where the viscosity changes with the applied shear rate. mdpi.compolyelectrolyte.science In many cases, these solutions are shear-thinning, meaning their viscosity decreases as the shear rate increases. polyelectrolyte.science However, under certain conditions of high polymer and salt concentrations, more complex behaviors like shear-thickening have also been observed in similar polyelectrolyte systems. polyelectrolyte.science

Ionic Strength (Salt Concentration): For polyelectrolytes like PVSA, the presence of salt in the solution can significantly alter rheological properties. The addition of salt screens the electrostatic repulsions between the charged sulfonate groups on the polymer chain, causing the polymer coils to contract. This typically leads to a decrease in viscosity. polyelectrolyte.science However, at very high salt concentrations, some studies have reported a rapid increase in viscosity. polyelectrolyte.science

Rheological studies can be performed using instruments like a Brookfield viscometer or a rheometer to measure viscosity across a range of shear rates and temperatures. researchgate.netgoogle.com The data obtained helps in modeling the fluid's behavior and optimizing its formulation for specific industrial applications. mdpi.com

Ion Exchange Capacity Measurement

The ion exchange capacity (IEC) is a fundamental property of polymers containing ionizable functional groups, such as poly(this compound). It quantifies the total number of exchangeable ions per unit mass or volume of the polymer. researchgate.netdupont.com The sulfonic acid groups (-SO₃H) in the PVSA structure provide it with strong acidic character and a high density of sites for cation exchange. atamanchemicals.comatamanchemicals.comcymitquimica.com

The IEC of poly(this compound) is reported to be notably high, with a theoretical value based on its chemical formula of 9.2 milliequivalents per gram (meq/g). researchgate.netatamanchemicals.comatamanchemicals.com This high IEC makes PVSA and its derivatives highly effective for applications such as ion-exchange resins, catalysts, and membranes for fuel cells and water treatment. atamanchemicals.comatamanchemicals.comwikipedia.org

The measurement of IEC is typically performed using an acid-base titration method. ladewig.co The general procedure involves the following steps:

Conversion to H⁺ Form: The polymer sample (e.g., a membrane or resin) is first thoroughly soaked in a strong acid solution, such as hydrochloric acid (HCl), to ensure all the sulfonic acid sites are in their protonated (H⁺) form. ladewig.co

Removal of Excess Acid: The sample is then rinsed extensively with deionized water to remove any residual acid that is not bound to the polymer's functional groups. ladewig.co

Ion Displacement: The protonated polymer is immersed in a concentrated salt solution, typically sodium chloride (NaCl). ladewig.co In this step, the Na⁺ ions from the solution exchange with the H⁺ ions bound to the sulfonic acid groups on the polymer, releasing the H⁺ ions into the solution.

Titration: The resulting solution, which now contains the displaced protons, is titrated with a standardized base solution, such as sodium hydroxide (NaOH), using a suitable indicator like phenolphthalein. ladewig.co

Calculation: The amount of NaOH required to neutralize the solution corresponds to the amount of H⁺ ions released from the polymer. The IEC can then be calculated by dividing the milliequivalents of displaced protons by the dry weight of the polymer sample. dupont.comladewig.co

Advanced Research Topics and Future Directions

Computational and Theoretical Studies of Vinylsulfonic Acid Systems

Computational and theoretical chemistry are providing deep insights into the behavior of this compound systems at a molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to understand structure, reactivity, and interactions.

For instance, computational modeling has been used to rationalize the binding of metal cations to hydrochars modified with this compound. mdpi.com DFT calculations helped to understand the electrostatic interactions between Cu(II) cations and the sulfonate groups on the hydrochar surface, elucidating how alkali treatment with different salts (e.g., K⁺ vs. Na⁺) affects sorption capacity. mdpi.com Further studies have used ab initio calculations to determine the energy minimum structures of related compounds like sulfonimidoyl vinyllithiums, revealing details about their C-Li bonds and chelate ring structures. nih.gov Molecular dynamics simulations are also utilized to understand how interactions within polyelectrolyte coacervates, including those made with poly(this compound), are modulated by solvents like ethanol. biorxiv.org These computational approaches are crucial for the rational design of new materials, from adsorbents for environmental remediation to advanced polymer electrolytes. mdpi.combiorxiv.org

Molecular modeling is particularly effective in studying the non-covalent interactions that govern the assembly and properties of VSA-containing polymer systems. A key example is the formation of ionic pairs in polyelectrolyte multilayers.

In the development of membranes for direct methanol (B129727) fuel cells, computational methods were used to study films made of chitosan (B1678972) and poly(this compound) (PVS) assembled via the layer-by-layer method. researchgate.net These studies, supported by Fourier transform infrared (FTIR) spectra, suggested the formation of a stable ionic pair between the protonated amine group of chitosan and the sulfonic group of PVS. researchgate.net This ionic interaction is the driving force for the growth of the multilayered film and contributes to its ability to partially block methanol crossover. researchgate.net Similarly, molecular dynamics simulations have been employed to compare the interactions in polyelectrolyte complexes. By simplifying the polymers to their monomers, researchers can probe the differences in interactions, such as comparing a poly(this compound) monomer with a poly(styrene sulfonate) monomer, which contains an additional benzene (B151609) ring, to understand the role of sidechain chemistry in complex formation. biorxiv.org

Innovations in Polymer Design and Architecture

Research into poly(this compound) (PVSA) and its copolymers is continuously pushing the boundaries of polymer science, leading to novel materials with tailored properties. Innovations focus on creating specific polymer architectures, such as grafted, crosslinked, and high-density redox copolymers, to meet the demands of advanced applications.

One approach involves grafting PVSA onto other polymer backbones. For example, a PVSA-grafted poly(ether ether ketone) (PEEK) membrane was prepared using a one-pot, gamma-ray radiation-induced graft polymerization method. researchgate.net This resulted in a membrane with a very high ion exchange capacity and significant proton conductivity, making it suitable for fuel cell applications. researchgate.net Another innovative design involves creating "self-doping" high-density redox copolymers. By copolymerizing a TEMPO-containing methacrylate (B99206) with this compound, researchers developed a material where the sulfonate anionic groups internally neutralize the N-oxoammonium cations formed during redox cycles, preventing changes in salt concentration within the polymer layer. rsc.org Furthermore, introducing crosslinked structures into the PVSA molecular framework can enhance its stability for use as a dopant in conductive polymers. google.com

Copolymers of this compound are being engineered to act as high-performance multifunctional stabilizers, particularly for industrial applications under harsh conditions like those found in oil drilling. These stabilizers are designed to improve the thermal and salt resistance of drilling fluids. researchgate.netresearcher.life

One notable area of research is the synthesis of thermo-salt-resistant stabilizers through the copolymerization of acrylonitrile (B1666552) and this compound. researchgate.netresearcher.life The process involves a two-stage modification, including polymerization followed by hydrolysis and modification, to introduce various functional groups—amide, imide, carboxylate, and sulfonic groups—into the polymer chain. researchgate.netresearcher.life Studies have identified the optimal synthesis conditions, such as a monomer ratio of 80:20 (acrylonitrile to this compound) and a pH range of 3–6, to produce these composite stabilizers. researchgate.netresearcher.life The resulting multifunctional polyelectrolytes possess enhanced hydrophilicity and an amorphous structure, which are effective in regulating the rheological properties of drilling fluids in extreme temperature and salinity environments. researchgate.netresearcher.liferasayanjournal.co.in

Novel Biomedical Applications of this compound Polymers

The unique properties of poly(this compound) and its copolymers, such as high water solubility, strong anionic nature, and biocompatibility, make them highly attractive for a range of biomedical applications. rsc.orgpolysciences.com These polymers are being explored for use in drug delivery systems, as components of ion-exchange resins, and in the creation of advanced hydrogel-based materials. polysciences.comresearchgate.net The charged sulfonate groups can interact favorably with biomolecules and have been shown to impart blood-compatible features to materials. rsc.org

A significant innovation in biomedical materials is the creation of dual-responsive hydrogels by integrating VSA-based polymers with superparamagnetic nanoparticles. These nanocomposites are sensitive to both pH and external magnetic fields, opening up possibilities for targeted drug delivery, biosensors, and diagnostics. nih.govnih.govresearchgate.net

Researchers have successfully synthesized such hydrogels by copolymerizing the pH-sensitive monomers acrylic acid (AA) and this compound (VSA) in the presence of pre-synthesized superparamagnetic iron oxide nanoparticles (SPIONs, Fe₃O₄). nih.govacs.org The resulting poly(acrylic acid-co-vinylsulfonic acid)/Fe₃O₄ (PAAVSA/Fe₃O₄) hydrogel exhibits excellent pH sensitivity due to the presence of both carboxylate (COO⁻) and sulfonate (SO₃⁻) functional groups. nih.govacs.org These hydrogels demonstrate a significant and reversible swelling/deswelling response to pH changes, for example, between pH 7 and 1.4. nih.govacs.org The integration of SPIONs, typically around 10 nm in size, imparts magnetic responsiveness without compromising the biocompatibility of the polymer matrix. nih.govacs.org

Table 1: Properties of pH-Sensitive Superparamagnetic Hydrogel Nanocomposites

Property Description Reference
Composition Poly(acrylic acid-co-vinylsulfonic acid) copolymerized with superparamagnetic iron oxide nanoparticles (Fe₃O₄). nih.govacs.org
Synthesis Method Free-radical polymerization. nih.govacs.org
Key Monomers Acrylic acid (AA) and this compound (VSA). nih.govacs.org
pH-Sensitive Groups Carboxylate (COO⁻) from AA and Sulfonate (SO₃⁻) from VSA. nih.govacs.org
Key Feature High pH sensitivity and reversibility in swelling behavior. nih.govnih.govacs.org

| Potential Applications | Disease diagnosis, biosensors, polymeric drug carriers, implantable devices. | nih.govresearchgate.net |

In the quest for sustainable and more effective healthcare solutions, VSA polymers are being incorporated into bioactive hydrogel wound dressings. rsc.orgrsc.org This approach aligns with sustainable development goals by utilizing natural polymers and creating advanced, eco-friendly medical products. rsc.orgresearchgate.net

A prime example is the development of semi-interpenetrating network (semi-IPN) hydrogels based on sterculia gum, a natural polysaccharide, grafted with poly(this compound) (poly(VSA)) and poly(vinylpyrrolidone) (PVP). rsc.orgrsc.org These hydrogels are designed for use as hydrogel wound dressings (HWDs) and for drug delivery systems. rsc.orgrsc.orgresearchgate.net The inclusion of poly(VSA) is confirmed by spectroscopic analysis, which shows characteristic peaks for the sulfonic acid group. rsc.orgrsc.org These bioactive hydrogels exhibit excellent properties for wound care:

Biocompatibility : They show low hemolytic rates, indicating good compatibility with blood. rsc.orgrsc.org

Antimicrobial and Antioxidant Properties : The dressings inhibit microbial growth and possess antioxidant capabilities, which are crucial for preventing infection and promoting healing. rsc.orgrsc.org

Optimal Healing Environment : They are permeable to oxygen and water vapor, which is necessary for a healthy wound bed, but are impermeable to microbes, providing a protective barrier. rsc.orgrsc.org

These dressings can be loaded with therapeutic agents like the antibiotic doxycycline (B596269) to further enhance their healing potential. rsc.org The development of such materials from natural and synthetic components represents a significant step towards creating sustainable, renewable, and highly effective bioactive wound care products. rsc.orgresearchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 62474
Sodium vinylsulfonate 3270262
Acrylic acid 402
Acrylonitrile 7855
Chitosan 71853
Doxycycline 54671203
Poly(vinylpyrrolidone) 166708

Addressing Challenges in Industrial Scale Production and Application

The industrial-scale production and application of this compound (VSA) present several challenges that researchers are actively working to overcome. Historically, methods for synthesizing VSA have been criticized for being complex, resulting in low yields, and posing difficulties for large-scale distillation, rendering them nearly impractical for industrial purposes. atamanchemicals.comgoogle.comgoogle.com

Key production challenges have included the decomposition of the compound during synthesis, the generation of large amounts of solid residue during distillation, and the use of significant quantities of dehydration agents like phosphorus pentoxide, which require subsequent disposal. atamanchemicals.comgoogle.comgoogle.com For instance, methods involving the dehydration of isethionic acid or the removal of sodium from sodium vinyl sulfonate with hydrochloric acid have been found to be unsuitable for industrial production due to poor product quality and residue formation. google.comgoogle.com The predominant industrial method, the alkaline hydrolysis of carbyl sulfate (B86663), is highly exothermic and demands stringent control of temperature and pH. wikipedia.orgatamanchemicals.com Furthermore, the explosive nature of carbyl sulfate is a significant drawback to the sustainability of this process. mdpi.com

To address these hurdles, significant research has focused on improving the synthesis and purification processes. A notable advancement is the use of strongly acidic ion exchange resins for the demetallation of vinyl sulfonate salts, such as sodium vinyl sulfonate. google.comgoogle.com This method offers several advantages:

It suppresses compound decomposition, leading to a significant increase in yield. google.comgoogle.com

It simplifies the process, often reducing it to a single step. google.comgoogle.com

It results in a higher quality, less colored final product. google.comgoogle.com

It facilitates the use of thin-film distillation for purification, which can handle large volumes and operates continuously. google.comgoogle.com This distillation technique also produces fluid residues that are easier to handle and remove from equipment compared to the solid residues of older methods. google.comgoogle.com

In terms of application, challenges include the monomer's lower thermal stability under extreme conditions compared to analogous compounds like vinylphosphonic acid and the need for careful pH control during its use in synthesis. The polymerization of VSA can also be complex, with reaction kinetics influenced by factors such as pH. researchgate.netresearchgate.net

Table 1: Challenges and Solutions in Industrial Production of this compound

ChallengeTraditional Method/IssueAdvanced Solution/Research Direction
Low Yield & Decomposition Decomposition of VSA during complex, multi-step synthesis processes. atamanchemicals.comgoogle.comgoogle.comSingle-step demetallation of vinyl sulfonate salts using strongly acidic ion exchange resins to suppress decomposition and increase yield. google.comgoogle.com
Purification & Residue Distillation produces large amounts of solid residue, limiting scale. atamanchemicals.comgoogle.comgoogle.comPurification via thin-film evaporators allows for large-scale, continuous distillation and produces easily manageable fluid residues. google.comgoogle.com
Reaction Conditions Alkaline hydrolysis of carbyl sulfate is highly exothermic and requires strict temperature and pH control. wikipedia.orgatamanchemicals.comDevelopment of processes with better control and safety, mitigating risks such as the explosive potential of carbyl sulfate. mdpi.com
Reagent & Waste Use of large quantities of dehydration agents (e.g., phosphorus pentoxide) that create disposal issues. google.comgoogle.comIon exchange resin methods avoid the use of such dehydration agents, leading to a more environmentally friendly process. google.comgoogle.com
Product Quality Methods like HCl treatment of sodium vinyl sulfonate result in poor quality and coloration. atamanchemicals.comgoogle.comgoogle.comDemetallation via ion exchange resin yields high-purity, almost colorless VSA with less coloration over time. google.comgoogleapis.com

Emerging Research Areas for this compound Derivatives

The unique properties of this compound and its polymers, particularly polythis compound (PVSA), have made them the focus of research in numerous advanced fields. The high acidity and ionic conductivity of PVSA are central to many of its emerging applications. wikipedia.org

Energy Storage and Conversion: A significant area of research is the use of VSA-based polymers in energy technologies. atamanchemicals.com PVSA is explored for creating ion-conductive polymer electrolyte membranes (PEMs) for fuel cells. wikipedia.orgatamanchemicals.com These membranes exhibit high proton conductivity, a critical property for efficient fuel cell operation. wikipedia.orgoup.com Research includes grafting PVSA onto other robust polymer backbones, such as poly(ether ether ketone) (PEEK), to create membranes with high ion exchange capacity and conductivity. oup.com Furthermore, VSA derivatives are being investigated for their role in aqueous electrochemical energy storage devices and as components in ionic polymer membranes for capacitors. google.comresearcher.life

Biomedical and Pharmaceutical Applications: VSA derivatives are showing considerable promise in the biomedical field. Hydrogels based on PVSA are being developed for wound dressing and drug delivery systems. rsc.org These hydrogels can be designed to be biocompatible, mucoadhesive, and possess antioxidant and antimicrobial properties. rsc.orgrsc.org The incorporation of VSA into copolymer hydrogels, for instance with sterculia gum and polyvinyl pyrrolidone, is being explored for the controlled release of drugs. rsc.orgrsc.org Another novel application is the use of PVSA as a potent, low-cost inhibitor of ribonucleases (RNases), which can help preserve RNA integrity in various biotechnological applications. nih.gov However, since PVSA can also inhibit processes like protein translation, methods for its effective removal post-treatment are also being developed. nih.gov

Water Treatment and Environmental Remediation: The strong anionic nature of PVSA makes it suitable for applications in water treatment. Copolymers containing VSA, such as VSA-acrylamide copolymers, have been shown to be effective in reducing mineral scaling in industrial water systems. Researchers are also fabricating nanocomposite beads and hydrogels from VSA derivatives for water cleanup and the removal of heavy metal ions from wastewater. ijcce.ac.irresearchgate.net

Advanced Materials and Catalysis: The sulfonic acid group in VSA provides strong catalytic activity. PVSA can be grafted onto polymeric supports to create highly acidic ion exchangers, which serve as efficient and recyclable solid acid catalysts for organic reactions like esterification. wikipedia.orgatamanchemicals.com The polymer itself has been used as an effective Brønsted acid catalyst in condensation reactions. researchgate.net Additionally, VSA is used as a comonomer to enhance the properties of other materials. For example, terpolymers of itaconic acid, acrylic acid, and this compound have been synthesized to create superabsorbent hydrogels with improved absorption capacity. tandfonline.com Grafting VSA onto natural polymers like chitosan is another strategy to impart enhanced thermal stability, water absorbency, and antimicrobial activity. amazon.comresearchgate.net

Table 2: Emerging Research Applications for this compound Derivatives

Research AreaApplicationKey VSA/PVSA Property UtilizedResearch Focus
Energy Polymer Electrolyte Membranes (PEMs) for Fuel CellsHigh proton conductivity, high ion-exchange capacity. wikipedia.orgatamanchemicals.comGrafting PVSA onto robust polymer backbones (e.g., PEEK); developing composite membranes. oup.com
Aqueous Batteries & CapacitorsIonic conductivity. google.comresearcher.lifeBlending with other polymers (e.g., PVDF, PVP) to create novel ionic membranes. researcher.life
Biomedical Wound Dressings & Drug DeliveryBiocompatibility, hydrophilicity, antioxidant/antimicrobial properties. rsc.orgDeveloping semi-interpenetrating polymer network (IPN) hydrogels for controlled release. rsc.orgrsc.org
RNA PreservationStrong anionic charge inhibits RNases. nih.govUse as a low-cost alternative to biological RNase inhibitors in molecular biology. nih.gov
Water Treatment Anti-scalantsDispersant and charge-modifying properties. polysciences.comCopolymers with acrylamide (B121943) to prevent scale formation in industrial water systems.
Heavy Metal AdsorptionIonic groups for binding metal ions. ijcce.ac.irSynthesis of VSA-based hydrogels for wastewater remediation. ijcce.ac.ir
Advanced Materials Heterogeneous CatalysisStrong Brønsted acidity. researchgate.netGrafting PVSA onto solid supports for recyclable acid catalysts in organic synthesis. wikipedia.orgatamanchemicals.com
Superabsorbent PolymersHydrophilicity, ionic nature. tandfonline.comCreating terpolymer hydrogels with monomers like itaconic acid for enhanced absorbency. tandfonline.com
Functionalized Natural PolymersReactivity of vinyl group for grafting. amazon.comresearchgate.netGrafting VSA onto biopolymers like chitosan to improve their functional properties. amazon.comresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing vinylsulfonic acid, and how can purity be verified?

this compound (C₂H₄O₃S) is typically synthesized via sulfonation of ethylene derivatives or hydrolysis of vinylsulfonyl chloride. Key steps include controlled temperature conditions (e.g., maintaining <50°C to prevent polymerization) and purification via vacuum distillation. Purity verification requires 1H/13C NMR to confirm structural integrity, FTIR for functional group analysis (e.g., S=O stretching at ~1350 cm⁻¹), and titration to quantify sulfonic acid content . Reproducibility hinges on documenting reaction parameters (solvent, catalyst, stoichiometry) as per guidelines for experimental transparency .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound derivatives?

  • Spectroscopy :
  • NMR : Distinguishes vinyl protons (δ 5.8–6.5 ppm) and sulfonic acid protons (broad peak δ 10–12 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (108.12 g/mol) and fragmentation patterns .
    • Chromatography :
  • HPLC with UV detection (λ = 210 nm) monitors reaction progress and detects byproducts.
  • Ion chromatography quantifies sulfonate ions in aqueous solutions .
    Include calibration curves and reference standards to ensure accuracy .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s reactivity in copolymerization?

  • Experimental Design :
  • Use controlled radical polymerization (e.g., RAFT or ATRP) to study this compound’s incorporation into polymers.
  • Vary monomer ratios (e.g., with acrylamide or styrene) and track kinetics via gel permeation chromatography (GPC) for molecular weight distribution .
    • Data Interpretation :
  • Correlate reactivity ratios (e.g., using the Mayo-Lewis equation) with steric/electronic effects of the sulfonic acid group.
  • Address contradictions in literature data by replicating studies under identical conditions (solvent polarity, initiator type) and reporting statistical confidence intervals .

Q. What strategies resolve discrepancies in reported pKa values for this compound?

Discrepancies in pKa (range: −2.5 to −0.5) may arise from solvent effects (aqueous vs. non-aqueous), ionic strength, or measurement techniques (potentiometry vs. spectrophotometry). To resolve:

  • Conduct multimethod validation : Compare results from potentiometric titration (using a glass electrode calibrated in non-aqueous media) and UV-pH titration.
  • Report detailed solvent compositions and temperature controls (±0.1°C) to enable cross-study comparisons .

Q. How can this compound’s role in proton-exchange membranes be systematically evaluated?

  • Methodology :
  • Prepare membranes via solution casting with this compound and inert polymers (e.g., PVDF).
  • Assess proton conductivity using electrochemical impedance spectroscopy (EIS) under varying humidity (30–90% RH).
    • Data Analysis :
  • Calculate activation energy (Arrhenius plots) to differentiate proton transport mechanisms (Grotthuss vs. vehicular).
  • Cross-validate with small-angle X-ray scattering (SAXS) to correlate conductivity with membrane nanostructure .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing catalytic efficiency in sulfonic acid-mediated reactions?

  • Apply ANOVA to compare turnover frequencies (TOF) across catalyst loadings.
  • Use multivariate regression to isolate effects of temperature, pH, and substrate concentration.
  • Report uncertainty budgets (e.g., ±5% for TOF measurements) and raw data in supplementary materials to support reproducibility .

Q. How should researchers address conflicting data on this compound’s thermal stability?

Conflicting thermogravimetric analysis (TGA) data (decomposition onset: 125–150°C) may stem from sample history (e.g., residual moisture) or heating rates. Mitigation strategies:

  • Pre-dry samples under vacuum (24 h, 40°C) and use standardized heating rates (e.g., 10°C/min in N₂).
  • Perform replicate runs (n ≥ 3) and report mean ± standard deviation .

Data Presentation Guidelines

  • Tables :

    TechniqueApplicationKey ParametersReferences
    NMRStructural validationδ 6.2 ppm (vinyl protons)
    HPLCPurity analysisRetention time = 4.2 min
  • Figures : Include error bars in kinetic plots and annotate phase transitions in DSC/TGA curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.